molecular formula C11H13BClNO4 B1486684 (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 871332-71-7

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B1486684
CAS No.: 871332-71-7
M. Wt: 269.49 g/mol
InChI Key: SWIHOHJBUZBINE-UHFFFAOYSA-N
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Description

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BClNO4 and its molecular weight is 269.49 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-chloro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIHOHJBUZBINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661222
Record name [4-Chloro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-71-7
Record name [4-Chloro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid: A Key Building Block for IRAK4-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a sophisticated chemical building block essential for the development of targeted therapeutics. We will delve into its chemical properties, its critical role in medicinal chemistry—particularly in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors—and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel small molecule inhibitors.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In modern drug discovery, the rational design of small molecule inhibitors hinges on the availability of precisely functionalized building blocks. Phenylboronic acids are a cornerstone of this effort, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and high yields has made it an indispensable tool for constructing the complex biaryl structures frequently found in clinically relevant molecules.

This compound (CAS No. 871332-71-7) is a prime example of a highly tailored reagent. Its specific substitution pattern is not arbitrary; each functional group—the boronic acid, the chloro substituent, and the morpholine-amide moiety—is strategically placed to impart specific properties to the final therapeutic agent, such as modulating potency, selectivity, or pharmacokinetic profiles.

Compound Profile: this compound

The structural features of this molecule are designed for specific functions in organic synthesis and medicinal chemistry. The boronic acid group is the reactive handle for Suzuki coupling. The chlorine atom and the morpholine-amide group provide points for diversification and can engage in crucial interactions with the target protein's binding site.

PropertyValueSource(s)
CAS Number 871332-71-7[2][3][4]
Molecular Formula C₁₁H₁₃BClNO₄[2][3]
Molecular Weight 269.49 g/mol [3]
IUPAC Name [4-chloro-3-(morpholine-4-carbonyl)phenyl]boronic acid[2]
Typical Purity ≥95%[2][3]
Physical Form Solid[3]
SMILES O=C(C1=CC(B(O)O)=CC=C1Cl)N1CCOCC1[2]
InChI Key SWIHOHJBUZBINE-UHFFFAOYSA-N[2][3]

Core Application: Synthesis of IRAK4 Inhibitors for Autoimmune Disease and Oncology

A primary and highly significant application of this compound is in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

The Scientific Rationale: Why Target IRAK4?

IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade.[5] It is essential for signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5]

In several autoimmune diseases (e.g., rheumatoid arthritis, lupus) and certain cancers (e.g., specific B-cell lymphomas), this pathway is constitutively active, making IRAK4 a high-value therapeutic target.[6][7] Inhibiting IRAK4 can dampen the inflammatory response, while degrading it via technologies like PROTAC (Proteolysis Targeting Chimera) can eliminate both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[3] The unique substitution pattern of this compound makes it a key component for building molecules that fit precisely into the IRAK4 active site.

IRAK4 Signaling Pathway

The diagram below illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway, which is the target of inhibitors synthesized using the title compound.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation IkB->NFkB_p50_p65 Inhibition DNA DNA NFkB_translocation->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

IRAK4-mediated signaling pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction, a primary application for this boronic acid. This procedure is based on established methodologies for similar substrates and serves as a robust starting point for synthesis.[8]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) complex, typically with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), is used. Pd(0) is essential for the oxidative addition step, the first and often rate-limiting step of the catalytic cycle. The choice of ligand (e.g., dppf) can enhance catalyst stability and efficiency, especially with challenging substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step. The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and boronate species, creating a biphasic system where the reaction efficiently proceeds at the interface.

  • Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

Step-by-Step Methodology

Objective: To couple this compound with a generic aryl or heteroaryl halide (Ar-X).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (Ar-X, where X = Br or I) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Halide (1.0 eq), this compound (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (3.0 eq).

  • Inerting the System: Seal the flask with a septum and purge the system with Nitrogen or Argon for 10-15 minutes. This is critical to remove oxygen which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add 1,4-Dioxane and Water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 85-95 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow Diagram

The following diagram outlines the key stages of the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow start Start reagents 1. Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst - Base start->reagents inert 2. Purge with N₂/Ar reagents->inert solvent 3. Add Solvents (Dioxane/Water) inert->solvent heat 4. Heat to 85-95 °C solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Reaction Complete purify 7. Purify by Chromatography workup->purify end Pure Product purify->end

Generalized workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of potent and selective IRAK4 inhibitors, which hold promise for treating a range of inflammatory and oncological diseases. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for incorporating this fragment into complex target molecules. Understanding the properties of this reagent and the rationale behind its application allows researchers to accelerate the discovery and development of next-generation therapeutics.

References

A Technical Guide to the Structural Elucidation of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a vital building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical agents and advanced materials. Its trifunctional nature—featuring a boronic acid moiety for cross-coupling reactions, a chloro substituent for electronic modulation, and a morpholine-carbonyl group to enhance solubility and introduce a key pharmacophore—makes it a versatile intermediate. The precise confirmation of its chemical structure is a non-negotiable prerequisite for its application in any synthetic workflow, ensuring reaction predictability, product purity, and, ultimately, the safety and efficacy of the final product.

This in-depth guide provides a comprehensive framework for the complete structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of orthogonal analytical methods, grounded in the principles of causality and self-validation. It is designed to equip researchers, process chemists, and quality control analysts with the expertise to unequivocally confirm the identity and purity of this critical reagent.

Core Analytical Strategy: A Multi-Technique Approach

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity. The workflow for analyzing this compound is centered around three core pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR), with X-ray Crystallography serving as the ultimate arbiter of solid-state structure.

G cluster_0 Analytical Workflow NMR Spectroscopy NMR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structural Confirmation Vibrational Spectroscopy Vibrational Spectroscopy Vibrational Spectroscopy->Structural Confirmation X-ray Crystallography X-ray Crystallography X-ray Crystallography->Structural Confirmation Definitive 3D Structure

Figure 1: A schematic overview of the multi-technique analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the molecular framework, including the number and connectivity of atoms. For this compound, a suite of NMR experiments is required.

¹H NMR Spectroscopy: Mapping the Proton Environment

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Integrate all signals and determine coupling constants (J-values).

Interpretation and Expected Data: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, morpholine, and boronic acid protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons7.5 - 8.5d, dd, s3HThe specific pattern will depend on the coupling between the three adjacent protons on the substituted phenyl ring.
Morpholine Protons3.4 - 3.8m8HProtons on the morpholine ring will appear as complex multiplets due to their diastereotopic nature.
Boronic Acid Protons9.0 - 12.0 (solvent dependent)br s2HThese acidic protons often exhibit a broad signal and can exchange with residual water in the solvent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Protocol:

  • Using the same sample from the ¹H NMR experiment, acquire a proton-decoupled ¹³C NMR spectrum.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Interpretation and Expected Data: The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon165 - 175Characteristic chemical shift for an amide carbonyl.
Aromatic Carbons120 - 140Six distinct signals are expected due to the substitution pattern. The carbon attached to the boron atom will show a broader signal.
Morpholine Carbons40 - 70Two distinct signals are expected for the carbons adjacent to the nitrogen and oxygen atoms.
¹¹B NMR Spectroscopy: The Boron Signature

Protocol:

  • Acquire a ¹¹B NMR spectrum from the same sample. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[1]

  • The spectrum is typically referenced to an external standard like BF₃·OEt₂.

Interpretation and Expected Data: ¹¹B NMR is a highly specific and sensitive technique for characterizing boronic acids.[2][3][4]

  • A single, relatively sharp signal is expected in the range of δ 28-32 ppm , which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[1][5] The precise chemical shift can be influenced by the electronic nature of the substituents on the phenyl ring.[4]

G cluster_0 NMR Data Interpretation H_NMR ¹H NMR (Proton Environments) Structure Verified Structure: This compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure B_NMR ¹¹B NMR (Boron Hybridization) B_NMR->Structure

Figure 2: Convergence of NMR data for structural verification.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the target compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes.

Interpretation and Expected Data: The analysis of boronic acids by mass spectrometry can be complicated by dehydration and the formation of cyclic boroxine trimers.[6] However, modern soft ionization techniques can mitigate these issues.[7][8]

Ion Expected m/z Ionization Mode Significance
[M+H]⁺286.0695PositiveConfirms the molecular weight.
[M-H]⁻284.0538NegativeProvides complementary evidence for the molecular weight.
[M+Na]⁺308.0514PositiveCommon adduct observed in ESI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₁₁H₁₃BClNO₄, the calculated exact mass is 285.0626 . The experimental value should be within a narrow tolerance (e.g., ± 5 ppm). A key feature to look for is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in an A+2 peak with roughly one-third the intensity of the monoisotopic peak.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol:

  • Acquire an FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the range from 4000 to 400 cm⁻¹.

Interpretation and Expected Data: The FTIR spectrum will display characteristic absorption bands for the various functional groups.[9][10][11]

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Boronic Acid)3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Sharp
C-H Stretch (Aliphatic)2850 - 3000Sharp
C=O Stretch (Amide)1630 - 1660Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
B-O Stretch1310 - 1350Strong
C-N Stretch1200 - 1250Medium
C-Cl Stretch700 - 800Medium to Strong

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[12]

Protocol:

  • Grow single crystals of the compound, often by slow evaporation from a suitable solvent system.[13]

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[13]

  • Solve and refine the crystal structure using specialized software.

Interpretation and Expected Data: A successful crystallographic analysis will provide:

  • Unambiguous connectivity: Confirming the precise arrangement of all atoms.

  • Bond lengths and angles: Providing detailed geometric information.

  • Solid-state conformation: Revealing the molecule's preferred shape in the crystal lattice.

  • Intermolecular interactions: Showing details of hydrogen bonding and crystal packing.

The resulting structure should confirm the 1, 3, 4 substitution pattern on the phenyl ring and the connectivity of the morpholine-4-carbonyl group.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. NMR spectroscopy defines the atomic connectivity, mass spectrometry confirms the elemental composition and molecular weight, and FTIR spectroscopy verifies the presence of key functional groups. For ultimate confirmation, X-ray crystallography provides an incontrovertible three-dimensional structure. By following this comprehensive, self-validating workflow, researchers can proceed with confidence, knowing that the identity and integrity of this crucial synthetic building block have been rigorously established.

References

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed overview of a reliable synthetic route for the preparation of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its synthesis.

Introduction and Retrosynthetic Analysis

This compound is a valuable bifunctional molecule, incorporating a boronic acid moiety, which is a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a morpholine amide group, a common pharmacophore that can enhance solubility and metabolic stability. A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the boronic acid functionality is introduced in the final stages of the synthesis.

The key disconnection lies at the carbon-boron bond, leading back to an aryl halide precursor. A bromine atom is a suitable handle for the introduction of the boronic acid group via a palladium-catalyzed Miyaura borylation. This retrosynthetic step identifies (2-chloro-5-bromophenyl)(morpholino)methanone as a key intermediate. This intermediate can be readily synthesized from 5-bromo-2-chlorobenzoic acid and morpholine through a standard amide coupling reaction. The starting material, 5-bromo-2-chlorobenzoic acid, is commercially available or can be prepared from 2-chlorobenzoic acid.

This retrosynthetic strategy is outlined in the following diagram:

Retrosynthesis Target This compound Intermediate1 (2-chloro-5-bromophenyl)(morpholino)methanone Target->Intermediate1 Miyaura Borylation Intermediate2 5-bromo-2-chlorobenzoyl chloride Intermediate1->Intermediate2 Amide Coupling StartingMaterial2 Morpholine Intermediate1->StartingMaterial2 Amide Coupling StartingMaterial1 5-bromo-2-chlorobenzoic acid Intermediate2->StartingMaterial1 Acid Chloride Formation StartingMaterial3 2-chlorobenzoic acid StartingMaterial1->StartingMaterial3 Bromination

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: (2-chloro-5-bromophenyl)(morpholino)methanone

This section details the preparation of the crucial aryl bromide intermediate, starting from the readily available 2-chlorobenzoic acid.

Step 1.1: Bromination of 2-Chlorobenzoic Acid to Yield 5-Bromo-2-chlorobenzoic Acid

The regioselective bromination of 2-chlorobenzoic acid is a critical first step. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. Steric hindrance from the carboxylic acid group favors bromination at the 5-position.

Experimental Protocol:

  • To a solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford crude 5-bromo-2-chlorobenzoic acid.

  • Recrystallization from a suitable solvent system, such as methanol/water, can be performed to obtain a highly pure product.[1]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination.

  • Sulfuric Acid: The strong acid serves as both a solvent and a catalyst, activating the bromine source for electrophilic attack.

  • Precipitation in Ice-Water: This method allows for the efficient isolation of the product, which is typically a solid and insoluble in water.

Step 1.2: Amide Coupling of 5-Bromo-2-chlorobenzoic Acid with Morpholine

The formation of the amide bond is achieved by first activating the carboxylic acid, followed by nucleophilic attack by morpholine. A common and effective method for this transformation is the conversion of the carboxylic acid to its more reactive acid chloride derivative.

Experimental Protocol:

  • Formation of 5-Bromo-2-chlorobenzoyl chloride:

    • To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC/HPLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.[2][3]

  • Amidation with Morpholine:

    • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • Cool the solution to 0 °C and add morpholine (1.1 equivalents) dropwise, followed by a tertiary amine base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature until completion.

    • Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (2-chloro-5-bromophenyl)(morpholino)methanone.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acid chlorides due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed.

  • Catalytic DMF: DMF acts as a catalyst in the formation of the acid chloride by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Triethylamine: This base is essential to neutralize the hydrochloric acid generated during the amidation reaction, preventing the protonation of morpholine and driving the reaction to completion.

Part 2: Miyaura Borylation and Final Deprotection

The final stage of the synthesis involves the introduction of the boronic acid functionality onto the aryl bromide intermediate.

Step 2.1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that allows for the formation of a carbon-boron bond from an aryl halide and a diboron reagent.[4][5][6]

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (2-chloro-5-bromophenyl)(morpholino)methanone (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3 equivalents).[5][7][8]

  • Add a dry, degassed solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel, though care must be taken as some boronic esters can be unstable on silica.[1][9]

Causality Behind Experimental Choices:

  • Bis(pinacolato)diboron (B₂pin₂): This is a stable, easy-to-handle diboron reagent commonly used in Miyaura borylation reactions.

  • Pd(dppf)Cl₂: This is a robust and widely used palladium catalyst for cross-coupling reactions, known for its high activity and functional group tolerance.

  • Potassium Acetate (KOAc): A weak base is crucial for this reaction. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl bromide.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.

Step 2.2: Hydrolysis of the Pinacol Boronate Ester

The final step is the deprotection of the pinacol boronate ester to afford the desired boronic acid. This is typically achieved by hydrolysis under acidic or basic conditions, or by transesterification.

Experimental Protocol:

  • Dissolve the crude or purified this compound pinacol ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Add an acid, such as hydrochloric acid, and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Alternatively, the boronic ester can be hydrolyzed using an aqueous solution of a base like sodium hydroxide, followed by acidification.

  • Upon completion of the hydrolysis, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product as a solid.[10][11]

Causality Behind Experimental Choices:

  • Hydrolysis: The pinacol ester is a protecting group for the boronic acid. Hydrolysis cleaves the boronate ester bonds to reveal the free boronic acid. The rate of hydrolysis can be influenced by pH and the electronic nature of the substituents on the aromatic ring.[12][13][14]

Summary of the Synthetic Pathway

The overall synthetic route is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Borylation and Deprotection Start 2-Chlorobenzoic Acid Step1_1 Bromination (NBS, H₂SO₄) Start->Step1_1 Intermediate1 5-Bromo-2-chlorobenzoic Acid Step1_1->Intermediate1 Step1_2 Acid Chloride Formation (SOCl₂, cat. DMF) Intermediate1->Step1_2 Intermediate2 5-Bromo-2-chlorobenzoyl chloride Step1_2->Intermediate2 Step1_3 Amide Coupling (Morpholine, Et₃N) Intermediate2->Step1_3 Intermediate3 (2-chloro-5-bromophenyl)(morpholino)methanone Step1_3->Intermediate3 Step2_1 Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc) Intermediate3->Step2_1 Intermediate4 This compound pinacol ester Step2_1->Intermediate4 Step2_2 Hydrolysis (H₃O⁺) Intermediate4->Step2_2 FinalProduct This compound Step2_2->FinalProduct

References

Characterization of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Introduction

This compound, with the molecular formula C₁₁H₁₃BClNO₄, is a substituted arylboronic acid.[1][2] Such compounds are pivotal building blocks in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Given their integral role in the synthesis of complex organic molecules, including active pharmaceutical ingredients, rigorous characterization of their structure and purity is paramount. This guide will detail the experimental choices and data interpretation necessary to unequivocally confirm the identity of this compound.

Core Principles of Boronic Acid Analysis

Arylboronic acids present unique analytical challenges. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines (trimers), which can complicate spectral interpretation, particularly in NMR.[3][4] Mass spectrometry can also be convoluted by the formation of various adducts and oligomers.[5][6] The protocols described herein are designed to mitigate these issues and provide clear, interpretable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is recommended for a comprehensive analysis.

Experimental Protocol: NMR Analysis
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent.

    • Solvent Choice : The choice of solvent is critical. While CDCl₃ is common, boronic acids may have limited solubility and can form oligomers.[3] Deuterated methanol (CD₃OD) is an excellent alternative as it can help to break up oligomers and provide sharper signals.[3] DMSO-d₆ is another option for compounds with poor solubility.

    • Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters : A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 64) to achieve a good signal-to-noise ratio are recommended.

    • The presence of the B(OH)₂ group can lead to a broad, exchangeable proton signal that may not always be observed.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key Parameters : A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

  • ¹¹B NMR Acquisition :

    • ¹¹B NMR is highly informative for confirming the presence and electronic environment of the boron atom.[7]

    • Key Parameters : Use a boron-free probe or a probe with a background signal that does not interfere with the expected chemical shift. A broad spectral width is necessary. The chemical shift will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid or sp³ for a tetrahedral boronate ester).[8]

Data Interpretation and Expected Spectra

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard substituent effects and are a guide for what a researcher should expect to observe.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~8.0-8.2d1HProton ortho to boronic acid
Aromatic~7.8-8.0dd1HProton between Cl and C=O
Aromatic~7.5-7.7d1HProton ortho to Cl
Morpholine~3.5-3.8m8H-CH₂- groups of morpholine
Boronic AcidVariable, broads2HB(OH)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~165-170C=O
Aromatic~130-145Aromatic carbons
AromaticC-B bond (often broad)Aromatic carbon attached to Boron
Morpholine~42-48 and ~66-68-CH₂- groups of morpholine

Note: The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the elemental composition, offering an additional layer of confirmation.

Experimental Protocol: MS Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation and Ionization :

    • Electrospray ionization (ESI) is a widely used and effective technique for analyzing boronic acids.[9][10]

    • Both positive and negative ion modes should be explored. Due to the acidic nature of the boronic acid moiety, negative ion mode is often successful, detecting the deprotonated molecule [M-H]⁻.

    • Ultra-high-performance liquid chromatography (UPLC) coupled with MS (UPLC-MS) can provide separation from impurities and aid in characterization.[5]

  • Data Acquisition :

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • For structural confirmation, tandem MS (MS/MS) can be performed on the molecular ion to observe characteristic fragmentation patterns.

Data Interpretation and Expected Spectra
Parameter Expected Value
Molecular Formula C₁₁H₁₃BClNO₄
Molecular Weight 269.49 g/mol
Monoisotopic Mass 269.0626 g/mol
Expected Ion (ESI+) [M+H]⁺ at m/z 270.0704
Expected Ion (ESI-) [M-H]⁻ at m/z 268.0548

The presence of chlorine will result in a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak. This isotopic signature is a crucial diagnostic feature.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the NMR and MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CD3OD) Prep->Solvent Filter Filter into NMR Tube Solvent->Filter Acq_H1 ¹H NMR Filter->Acq_H1 Acq_C13 ¹³C NMR Filter->Acq_C13 Acq_B11 ¹¹B NMR Filter->Acq_B11 Process Process Spectra (FT, Phasing, Baseline) Acq_H1->Process Acq_C13->Process Acq_B11->Process Interpret Interpret Data (Shifts, Couplings) Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: Workflow for NMR Data Acquisition and Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prep_MS Prepare Dilute Solution (0.1 mg/mL) LC Optional UPLC Prep_MS->LC ESI ESI Source (+/- Ion Modes) LC->ESI Analyzer Mass Analyzer (Full Scan & MS/MS) ESI->Analyzer Process_MS Process Spectra Analyzer->Process_MS Interpret_MS Interpret Data (m/z, Isotopic Pattern) Process_MS->Interpret_MS Formula_Confirm Formula Confirmation (HRMS) Interpret_MS->Formula_Confirm

Caption: Workflow for MS Data Acquisition and Analysis.

Conclusion

The structural confirmation of this compound requires a multi-technique analytical approach. By employing the detailed NMR and mass spectrometry protocols within this guide, researchers can overcome the inherent challenges of boronic acid analysis. Careful selection of experimental parameters, particularly NMR solvent and MS ionization mode, is crucial for obtaining high-quality, unambiguous data. The combination of ¹H, ¹³C, and ¹¹B NMR provides a detailed map of the molecular structure, while high-resolution mass spectrometry confirms the elemental composition, collectively ensuring the identity and purity of this valuable synthetic building block.

References

A Technical Guide to the Solubility of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a key building block in contemporary drug discovery and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides an in-depth analysis of the structural features influencing the solubility of this compound, offers predictive insights into its behavior in a range of common organic solvents, and presents a detailed experimental protocol for the systematic determination of its solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively utilize this important synthetic intermediate.

Introduction: The Critical Role of Solubility in the Application of Boronic Acids

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the formation of carbon-carbon and carbon-heteroatom bonds. The utility of a specific boronic acid, such as this compound, in a synthetic or formulation context is fundamentally governed by its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in purification and handling. Conversely, a well-characterized solubility profile enables rational solvent selection for robust reaction conditions, efficient crystallization, and the development of stable formulations.

This guide will focus on the specific structural attributes of this compound and how they are predicted to influence its solubility in a variety of organic solvent classes.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups: the phenylboronic acid core, the chloro substituent, and the morpholine-4-carbonyl moiety.

  • Phenylboronic Acid Core: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature can contribute to solubility in polar solvents. However, boronic acids have a known propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[1][2] This trimerization can reduce the number of available hydrogen bonding sites and may decrease solubility. The aromatic phenyl ring is nonpolar and will contribute to solubility in aromatic and less polar solvents. Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6]

  • Chloro Substituent: The chloro group is an electron-withdrawing and moderately nonpolar substituent. Its presence on the phenyl ring increases the overall lipophilicity of the molecule, which would be expected to enhance solubility in nonpolar organic solvents.

  • Morpholine-4-carbonyl Group: This is a distinguishing feature of the molecule. The morpholine ring contains both a polar ether linkage and a tertiary amine. The amide-like carbonyl group is also polar and can participate in hydrogen bonding as an acceptor.[7] The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[8][9][10] Its presence is expected to increase the polarity of the molecule and enhance its solubility in polar organic solvents, particularly those capable of accepting hydrogen bonds.

Predicted Solubility Profile:

Based on the analysis of its functional groups, a qualitative prediction of the solubility of this compound in various solvent classes can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THFHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid hydroxyl groups. The moderate polarity of these solvents can accommodate the entire molecule.
Amides N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)HighThese are highly polar, aprotic solvents capable of disrupting intermolecular hydrogen bonds and solvating both the polar and nonpolar regions of the molecule.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are polar, protic solvents that can engage in hydrogen bonding with the boronic acid and morpholine-4-carbonyl groups. However, the potential for esterification with the boronic acid exists, especially at elevated temperatures.
Ketones Acetone, 3-PentanoneModerate to HighSimilar to ethers, the carbonyl group can act as a hydrogen bond acceptor. Phenylboronic acids generally show good solubility in ketones.[3][4][6]
Aromatics Toluene, XylenesLow to ModerateThe nonpolar nature of these solvents will interact favorably with the chlorophenyl ring, but they are poor solvents for the polar boronic acid and morpholine-4-carbonyl functionalities.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate polarity but are not strong hydrogen bond acceptors, which may limit their ability to effectively solvate the boronic acid group.
Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery LowThese are nonpolar solvents and are not expected to effectively solvate the polar functional groups of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[3][4][6]

Experimental Determination of Solubility

Given the absence of specific published solubility data for this compound, experimental determination is essential for accurate and reliable information. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (ensure purity, consider pre-drying)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent in a vial B Seal vials and place in a thermostatically controlled shaker A->B C Agitate at a constant temperature for a set time (e.g., 24-48h) B->C D Allow vials to stand at temperature to let solids settle C->D E Centrifuge vials to ensure complete solid separation D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze by a calibrated HPLC method to determine concentration G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of the HPLC Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture that ensures complete dissolution).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Preparation and Equilibration:

    • To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Processing and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • For volatile solvents, it is crucial to perform all subsequent steps at the equilibration temperature to avoid precipitation or concentration changes.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pre-warmed/cooled pipette to avoid temperature changes.

    • Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved solid.

  • Calculation of Solubility:

    • Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Practical Considerations in Suzuki-Miyaura Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions.[11][12] The choice of solvent is critical for the success of these reactions and is heavily influenced by the solubility of the boronic acid, the organohalide, the base, and the palladium catalyst complex.

Commonly used solvents for Suzuki-Miyaura reactions include:[11][12][13]

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

Often, a co-solvent system, such as dioxane/water or toluene/ethanol, is employed to ensure all components remain in solution.[12] Given the predicted high solubility of this compound in ethers and amides, these solvents represent an excellent starting point for reaction development.

The following diagram illustrates the key components and their interplay in a Suzuki-Miyaura coupling reaction, underscoring the central role of the solvent.

G cluster_reactants Reactants cluster_reagents Reagents Solvent Solvent System (e.g., Dioxane/Water) BoronicAcid This compound Solvent->BoronicAcid dissolves Organohalide Organohalide (Ar-X) Solvent->Organohalide dissolves Catalyst Palladium Catalyst & Ligand Solvent->Catalyst solubilizes Base Base (e.g., K2CO3) Solvent->Base dissolves/ suspends BoronicAcid->Catalyst Product Coupled Product Organohalide->Catalyst Catalyst->Product Base->Catalyst

Caption: The Central Role of the Solvent in a Suzuki-Miyaura Reaction.

Conclusion

References

An In-Depth Technical Guide to (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, with the CAS Number 871332-71-7, is a specialized boric acid derivative that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a chlorinated phenyl ring, a morpholine amide moiety, and a reactive boronic acid group, make it an attractive synthon for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a focus on its utility in the synthesis of Factor Xa inhibitors, a critical class of anticoagulant drugs.

Commercial Availability and Sourcing

This compound is readily available from a range of commercial chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The compound is typically offered in various purities, with a standard purity of 95% being common.[1][2] When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and the availability of comprehensive analytical data.

Below is a summary of representative commercial suppliers and their typical product offerings:

SupplierProduct NumberPurityAvailable Quantities
FluorochemF21608995%250 mg, 1 g, 5 g
CymitQuimicaIN-DA0036ET95%250 mg, 1 g, 5 g
ChemShuttle-Custom Synthesis AvailableVaries
BLDpharm--Inquire
Ambeed, Inc. (via Sigma-Aldrich)AMBH96F106BD-Inquire

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Molecular Structure

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from 2-chloro-5-bromobenzoic acid. This starting material is first converted to the corresponding acid chloride, which is then reacted with morpholine to form the amide. The subsequent and key step is the conversion of the bromo-substituent to the boronic acid functionality. This is often achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.

Diagram of the Synthetic Pathway:

G A 2-Chloro-5-bromobenzoic acid B 2-Chloro-5-bromobenzoyl chloride A->B SOCl2 or (COCl)2 C (2-Chloro-5-bromophenyl)(morpholino)methanone B->C Morpholine, Base D This compound C->D 1. n-BuLi or i-PrMgCl 2. B(O-iPr)3 3. H3O+

Caption: General synthetic route to this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis, particularly in the context of drug development where impurities can have significant consequences. A combination of analytical techniques should be employed for comprehensive quality control.

Key Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the aromatic, morpholine, and hydroxyl protons of the boronic acid.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹¹B NMR: A specialized technique that is highly informative for boron-containing compounds, providing a distinct signal for the boronic acid group.[3]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or ammonium acetate modifier) is a common choice.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected molecular weight is 269.49 g/mol .[4]

  • Purity Specification: A typical purity specification for commercially available this compound is ≥95%.[1][2]

Applications in Drug Discovery: A Key Building Block for Factor Xa Inhibitors

The primary and most significant application of this compound in drug discovery is as a key intermediate in the synthesis of direct Factor Xa inhibitors. Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.

This boronic acid derivative is a crucial component in the synthesis of several investigational and patented Factor Xa inhibitors. It is typically introduced into the final molecule via a Suzuki-Miyaura cross-coupling reaction.[5][6]

The Suzuki-Miyaura Coupling Reaction:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (in this case, our title boronic acid) and an organohalide or triflate.[5] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.

Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Reactants: -(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid -Aryl Halide/Triflate -Palladium Catalyst (e.g., Pd(PPh3)4) -Base (e.g., Na2CO3, K2CO3) -Solvent (e.g., Toluene/Water, Dioxane/Water) B Inert Atmosphere (N2 or Ar) A->B C Heating (e.g., 80-100 °C) B->C D Phase Separation C->D E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Purification (e.g., Column Chromatography) F->G H Final Product (Biaryl Compound) G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura coupling reaction utilizing this compound. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Sodium carbonate, 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to a gentle reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemists and drug development professionals. Its utility is most prominently demonstrated in the synthesis of Factor Xa inhibitors through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective and reliable use in the development of next-generation therapeutics. As the demand for novel and potent inhibitors of key biological targets continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

Substituted Phenylboronic Acids: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of the Arylboronic Acid Moiety

Substituted phenylboronic acids represent a cornerstone of modern organic chemistry, materials science, and medicinal chemistry.[1][2] Their remarkable versatility stems from the unique electronic and structural properties of the boronic acid functional group, -B(OH)₂. This moiety confers a dual reactivity profile: it is a mild Lewis acid, yet it can be readily converted into a potent nucleophilic species under the appropriate catalytic conditions.[3] This duality has positioned substituted phenylboronic acids as indispensable building blocks in a vast array of chemical transformations.[2]

Beyond their role in synthesis, the ability of the boronic acid group to form reversible covalent bonds with cis-diols is the foundation for their widespread use in chemical sensing and drug delivery.[4][5][6] This interaction is highly sensitive to pH and the electronic nature of the phenyl ring's substituents, allowing for the fine-tuning of binding affinities and response dynamics.[7]

This guide provides an in-depth exploration of the core chemistry, synthesis, and application of substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal, mechanistic insights required to innovate and troubleshoot effectively in the laboratory. We will delve into the foundational principles that govern their reactivity and explore their application in palladium-catalyzed cross-coupling, advanced sensing technologies, and as targeted therapeutic agents.

PART 1: The Fundamental Chemistry of Phenylboronic Acids

The utility of a phenylboronic acid is inextricably linked to the chemistry of the boron center. Understanding its properties is critical to predicting reactivity and designing applications.

Lewis Acidity and the Boronate Equilibrium

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid.[8] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reaction with a Lewis base, such as a hydroxide ion.

The acidity of the boronic acid, quantified by its pKa, is a crucial parameter. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[7] This value is highly sensitive to the nature and position of substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the Lewis acidity of the boron atom, stabilizing the anionic boronate form and thus lowering the pKa.[1][9] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity and raise the pKa.[10] This tunable acidity is fundamental to their application in pH-responsive systems.

Table 1: Influence of Substituents on the pKa of Phenylboronic Acids

Substituent (para-position)Hammett Constant (σₚ)Approximate pKaEffect on Acidity
-OCH₃-0.279.25[10]Decreases
-CH₃-0.17~9.0Decreases
-H0.008.80[7]Baseline
-F0.06~8.4Increases
-CHO0.42~7.8Increases
-NO₂0.78~7.1Significantly Increases
Reversible Covalent Interaction with Diols

A hallmark of phenylboronic acids is their ability to react with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates, to form five- or six-membered cyclic boronate esters.[11] This reaction is reversible and the equilibrium is highly dependent on pH, diol concentration, and the pKa of the boronic acid.[12]

At a pH below the boronic acid's pKa, the uncharged trigonal form dominates, which has a low affinity for diols. As the pH approaches and surpasses the pKa, the concentration of the more reactive anionic tetrahedral boronate increases, shifting the equilibrium towards the formation of the stable cyclic boronate ester.[4] This pH-switchable binding is the core principle behind glucose sensors and pH-responsive drug delivery systems.[6][7]

Diol_Binding_Equilibrium cluster_low_pH Low pH (pH < pKa) cluster_high_pH Physiological/High pH (pH > pKa) PBA_trigonal Phenylboronic Acid (Trigonal, sp², Neutral) No_Reaction No Stable Complex PBA_trigonal->No_Reaction Weak Interaction PBA_tetrahedral Boronate Anion (Tetrahedral, sp³, Charged) PBA_trigonal->PBA_tetrahedral + OH⁻ - H₂O Diol Diol (e.g., Glucose) Boronate_Ester Cyclic Boronate Ester (Stable Complex) PBA_tetrahedral->Boronate_Ester Reversible Covalent Bonding Diol2 Diol (e.g., Glucose)

Caption: Phenylboronic acid equilibrium and diol binding mechanism.

PART 2: Synthesis and Protection Strategies

The generation of diverse libraries of substituted phenylboronic acids is crucial for research and development. While many are commercially available, custom synthesis is often required.

Common Synthetic Routes

The most prevalent method for synthesizing phenylboronic acids involves the reaction of an organometallic reagent (typically a Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[2][3]

  • From Aryl Halides via Grignard/Organolithium Reagents: This classic approach involves forming a Grignard reagent (Ar-MgX) or an organolithium (Ar-Li) from the corresponding aryl bromide or iodide. This potent nucleophile then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃. The resulting boronate ester is then hydrolyzed with aqueous acid to yield the final boronic acid. This method is robust but can be sensitive to functional groups that are incompatible with strongly basic/nucleophilic organometallic reagents.[3]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): For more complex molecules with sensitive functional groups, the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is the method of choice. This reaction offers excellent functional group tolerance and is a cornerstone of modern synthetic chemistry.

Protecting Groups for Boronic Acids

In multi-step syntheses, the boronic acid moiety can be reactive under various conditions and may require protection.[8] Protection strategies aim to temporarily mask the Lewis acidity and reactivity of the boron center.[13]

  • Pinacol Esters: The most common protecting group is formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting pinacol boronate ester is a stable, crystalline solid that is compatible with a wide range of reaction conditions, including chromatography.[14] Deprotection is typically achieved by transesterification or mild acidic hydrolysis.

  • N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates form a stable, charge-neutral adduct that is exceptionally robust to anhydrous acidic and basic conditions.[8] A key advantage is their stability to column chromatography and their slow-release coupling capability in Suzuki reactions. Deprotection is readily achieved under mild aqueous basic conditions.

PART 3: Key Applications in Research and Development

The unique properties of substituted phenylboronic acids have led to their indispensable role in several high-impact areas.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is arguably the most important application of phenylboronic acids.[15][16] It is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[15] This reaction forms a new carbon-carbon bond and is a premier method for constructing biaryl and styrenyl structures, which are common motifs in pharmaceuticals and advanced materials.[17][18]

The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the phenyl group is transferred from the boron atom to the palladium center, forming a new Pd(II)-aryl complex and displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[15]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X (L)₂ Pd0->OxAdd Transmetal Ar¹-Pd(II)-Ar² (L)₂ OxAdd->Transmetal Transmetal->Pd0 RE_label Reductive Elimination Transmetal->RE_label OA_label Oxidative Addition OA_label->OxAdd TM_label Transmetalation TM_label->Transmetal Ar1Ar2 Ar¹-Ar² RE_label->Ar1Ar2 Ar1X Ar¹-X Ar1X->OA_label Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->TM_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: 4-Methoxyphenylboronic acid with 1-bromo-4-nitrobenzene

Objective: To synthesize 4-methoxy-4'-nitrobiphenyl, demonstrating a typical Suzuki-Miyaura coupling protocol.

Materials:

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • 1-Bromo-4-nitrobenzene (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Methodology:

  • Catalyst Pre-formation (Self-Validation Checkpoint): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃. The Pd(II) pre-catalyst will be reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst.

  • Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene, 4-methoxyphenylboronic acid, and potassium carbonate. The base is critical for the transmetalation step.

  • Solvent Addition: Add toluene and water. The biphasic solvent system is common and often enhances reaction rates. Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-4'-nitrobiphenyl.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Phenylboronic Acids as Chemical Sensors

The specific and reversible binding of phenylboronic acids to diols makes them ideal recognition elements for sensors, particularly for glucose.[7][11][19] The binding event can be transduced into a measurable signal, such as a change in color, fluorescence, or an electrical signal.[4]

  • Fluorescent Sensors: A common strategy involves linking a phenylboronic acid to a fluorophore. In one mechanism, the boron atom's Lewis acidity quenches the fluorescence. Upon binding glucose, the boron center becomes tetrahedral, its Lewis acidity decreases, and fluorescence is restored. The intensity of the fluorescence signal is proportional to the glucose concentration.

  • Hydrogel-Based Sensors: Phenylboronic acid moieties can be incorporated into polymer hydrogel networks.[7] When the hydrogel is exposed to glucose at physiological pH, the boronic acids bind glucose and become charged. The resulting increase in intracolloidal electrostatic repulsion and Donnan osmotic pressure causes the hydrogel to swell.[4] This volumetric change can be detected optically.[4]

Sensor_Workflow cluster_signals Signal Types Start Sample Introduction (e.g., Blood Plasma) Sensor PBA-Functionalized Sensing Element (e.g., Hydrogel, Fluorophore) Start->Sensor Analyte Binding Reversible Binding of Glucose to PBA Sensor->Binding Transduction Signal Transduction Binding->Transduction Causes Optical Optical Change (Fluorescence, Color) Transduction->Optical Physical Physical Change (Hydrogel Swelling) Transduction->Physical Electrical Electrochemical Change Transduction->Electrical Output Measurable Output Signal Optical->Output Physical->Output Electrical->Output

Caption: General workflow for a phenylboronic acid-based glucose sensor.

Applications in Drug Development and Therapeutics

The unique chemical properties of boronic acids have been leveraged to create powerful therapeutic agents.[20]

  • Enzyme Inhibition (Bortezomib): The drug Bortezomib (Velcade®) is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[21][22] The boron atom binds to the catalytic site of the proteasome with high affinity and specificity.[22] By inhibiting the proteasome, Bortezomib disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[23][24] It is FDA-approved for treating multiple myeloma and mantle cell lymphoma.[21]

  • Drug Targeting and Delivery: Phenylboronic acid derivatives are being explored as targeting ligands for drug delivery systems.[5] Since many cancer cells overexpress sialic acid residues (which contain cis-diols) on their surfaces, nanoparticles functionalized with phenylboronic acid can selectively bind to and deliver their therapeutic payload to tumor sites.[5]

Conclusion and Future Outlook

Substituted phenylboronic acids have transitioned from chemical curiosities to indispensable tools in the modern molecular sciences. Their predictable reactivity in Suzuki-Miyaura coupling has reshaped the landscape of complex molecule synthesis, while their unique affinity for diols has opened new frontiers in diagnostics and targeted therapeutics.

Future research will likely focus on developing novel boronic acid-based catalysts, creating more sophisticated multi-responsive materials for smart drug delivery, and designing next-generation sensors with enhanced selectivity and sensitivity for a wider range of biological analytes. The continued exploration of the rich chemistry of the boron-carbon bond ensures that substituted phenylboronic acids will remain at the forefront of chemical innovation for years to come.

References

Methodological & Application

Application Notes: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a sophisticated chemical intermediate that has garnered significant interest in medicinal chemistry.[1][2] Its structure is not a random assortment of chemical moieties; rather, it is an engineered scaffold designed to leverage the distinct advantages of its three primary components: the boronic acid, the morpholine amide, and the substituted phenyl ring. This combination makes it an exceptionally versatile building block for constructing complex drug candidates, particularly kinase inhibitors.[3][4]

Boronic acids and their esters are foundational tools in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[3] They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] The morpholine ring is classified as a "privileged structure" in medicinal chemistry.[4] Its inclusion in a drug candidate often confers advantageous properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile, while also serving as a key hydrogen bond acceptor to engage with biological targets.[4][6] The chloro-substituted phenyl ring provides a rigid scaffold and specific electronic properties, with the chlorine atom offering a potential vector for further chemical modification or interaction within a protein's binding pocket.

This guide provides an in-depth look at the strategic application of this compound, focusing on its use in the synthesis of targeted therapies, supported by detailed experimental protocols.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most robust and widely used methods for creating biaryl and heteroaryl-aryl structures, which are common cores in many small-molecule drugs.

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Generalized Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₂]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination R¹-R² reductive_elimination->pd0 boronic_acid R²-B(OH)₂ borate_complex [R²-B(OH)₃]⁻ boronic_acid->borate_complex + OH⁻ base Base (e.g., K₂CO₃)

References

Application Notes & Protocols: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a sophisticated synthetic intermediate that has gained significant traction in contemporary drug discovery. Its structure is distinguished by three key features: a boronic acid moiety, a chloro substituent, and a morpholine-4-carbonyl group, all strategically positioned on a phenyl ring. This unique arrangement makes it an exceptionally valuable tool for medicinal chemists, offering a pre-validated structural motif found in numerous bioactive agents and a reactive handle for precise molecular elaboration.

The boronic acid group serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of substrates.[1][2] The morpholine amide is a common feature in modern pharmaceuticals, often introduced to enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.[3] The chloro atom provides an additional site for potential functionalization or can be a critical element for steric and electronic interactions within a protein's binding pocket.

This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of targeted therapeutics, particularly in the oncology space. We will detail its physicochemical properties, provide validated experimental protocols, and illustrate its strategic implementation in the synthesis of advanced drug candidates.

Physicochemical Properties & Safety Overview

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValue
CAS Number 871332-71-7[4]
Molecular Formula C₁₁H₁₃BClNO₄[4]
Molecular Weight 269.49 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥95%

Safety and Handling:

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[6]

  • Hazard Statements:

    • H301: Toxic if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P405: Store locked up.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields. All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry.[2]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation [ArB(OH)₃]⁻ pd_intermediate->transmetalation Base (e.g., CO₃²⁻) ArB(OH)₂ pd_biaryl R¹-Pd(II)L₂-Ar transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Product (R¹-Ar) KRAS_Inhibitor_Synthesis boronic_acid This compound suzuki_step Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid->suzuki_step heterocycle Heterocyclic Core (e.g., Bromo-quinazoline) heterocycle->suzuki_step intermediate Key Biaryl Intermediate suzuki_step->intermediate further_steps Further Synthetic Modifications (e.g., SNAr, Deprotection) intermediate->further_steps final_product Potent KRAS G12D/G12C Inhibitor further_steps->final_product

References

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Modern Cross-Coupling in Pharmaceutical Synthesis

The construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, particularly within the pharmaceutical industry where the rapid assembly of complex molecular architectures is paramount.[1][2] Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable method due to its broad functional group tolerance and operational simplicity.[2][3] This guide focuses on a specific, yet increasingly relevant building block: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (CAS No. 871332-71-7).

This substrate presents a classic challenge encountered in process chemistry and drug development: the coupling of an aryl chloride. Aryl chlorides are economically advantageous and widely available compared to their bromide and iodide counterparts, but their inherent stability and the strength of the C-Cl bond make the initial, rate-limiting oxidative addition step of the catalytic cycle significantly more demanding.[4][5] Successfully coupling this substrate requires a sophisticated understanding of catalyst and ligand selection to achieve high efficiency and yield, which is critical for accelerating drug discovery and development pipelines.[6]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection and reaction optimization for this specific, functionally rich boronic acid.

Part 1: The Crux of the Challenge — Catalyst and Ligand Selection

The efficacy of a Suzuki-Miyaura coupling, especially with a deactivated aryl chloride, is almost entirely dependent on the nature of the palladium catalyst system.[3] The choice of the phosphine ligand coordinated to the palladium center is the single most critical parameter influencing catalytic activity.[3][7]

Why Standard Catalysts Fail: The Oxidative Addition Barrier

Traditional palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for coupling aryl chlorides.[8] The triphenylphosphine ligand (PPh₃) is not sufficiently electron-rich or sterically bulky to promote the difficult oxidative addition of the aryl chloride to the Pd(0) center. This leads to slow reaction rates, low yields, and catalyst decomposition.

The Solution: Bulky, Electron-Rich Monophosphine Ligands

To overcome this barrier, a class of advanced ligands, often referred to as Buchwald ligands, have been developed. These ligands possess two key features that are essential for activating aryl chlorides:

  • Steric Bulk: Large, bulky ligands (e.g., SPhos, XPhos) promote the formation of a highly reactive, monoligated L-Pd(0) species. This coordinatively unsaturated complex is more readily able to undergo oxidative addition with the inert aryl chloride.[7]

  • Electron-Donating Properties: The electron-rich nature of these biarylphosphine ligands increases the electron density on the palladium center, which in turn facilitates the insertion of the metal into the carbon-chlorine bond.[3]

The diagram below illustrates a simplified decision workflow for selecting an appropriate catalyst system for this type of challenging coupling.

G cluster_start Substrate Analysis cluster_analysis Key Considerations cluster_recommendation Catalyst System Recommendation cluster_protocol Execution Start Start with Coupling Partners: This compound + Aryl/Heteroaryl Halide ArylHalide Is the halide an Aryl Chloride? Start->ArylHalide Ligand Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., SPhos, XPhos, RuPhos) ArylHalide->Ligand Yes Sterics Are coupling partners sterically hindered? Precatalyst Employ a modern Precatalyst (e.g., G3/G4 Palladacycle) for stability and reproducibility. Sterics->Precatalyst Yes or No Ligand->Sterics Base Select a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Precatalyst->Base Protocol Proceed to Detailed Experimental Protocol Base->Protocol

Caption: Catalyst selection workflow for challenging Suzuki couplings.

The Advantage of Precatalysts

Modern pharmaceutical synthesis increasingly relies on palladium precatalysts.[6] These are stable, air- and moisture-tolerant Pd(II) complexes that are readily activated under the reaction conditions to predictably generate the active Pd(0) species. Using a precatalyst, such as an SPhos or XPhos palladacycle (e.g., G3-XPhos), offers significant advantages over generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, including:

  • Improved Reproducibility: Ensures a consistent ligand-to-palladium ratio.

  • Higher Activity: Efficiently generates the active monoligated Pd(0) species.

  • Ease of Handling: Air-stability simplifies reaction setup.[6]

Part 2: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle consists of three primary steps, each influenced by the choice of ligand, base, and solvent.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) ArPdCl L-Pd(II)-Ar(Cl) (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (Ar-Cl) center ArPdAr_prime L-Pd(II)-Ar(Ar') (Transmetalation Complex) ArPdCl->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product_Cycle Ar-Ar' (Coupled Product) ArPdAr_prime->Product_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Ar-Cl bond. This is the rate-limiting step for aryl chlorides and is accelerated by bulky, electron-rich ligands.[5]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the chloride. The choice of base is critical for this step.[9]

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the L-Pd(0) catalyst. This step is also facilitated by sterically demanding ligands.[3]

Part 3: Experimental Protocols

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl partner with this compound.

Reagents and Equipment
  • Reactants: this compound (1.2 - 1.5 equiv.), Aryl/Heteroaryl Halide (1.0 equiv.)

  • Catalyst System: Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%), Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv.) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (Typical concentration 0.1 - 0.5 M with respect to the limiting reagent)

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, heating mantle/stir plate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

Step-by-Step Methodology
  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).[7][8]

    • Causality: Adding the solid reagents first under a positive flow of inert gas minimizes their exposure to oxygen and moisture.

  • Inerting the Vessel:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.[8]

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.

    • Causality: Using dry, degassed solvents is crucial. Excess water can lead to a significant side reaction known as protodeboronation, where the boronic acid is converted to an unreactive arene, thus lowering the yield.[8][10][11]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

    • Causality: Higher temperatures are often required to overcome the activation energy for the oxidative addition of aryl chlorides.

  • Monitoring Progress:

    • Monitor the reaction by taking small aliquots (via syringe) and analyzing by TLC, LC-MS, or GC-MS. Check for the consumption of the limiting reagent.[3]

  • Workup Procedure:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.[3]

Part 4: Data Presentation & Troubleshooting

The choice of ligand has a profound impact on reaction efficiency. The table below presents representative data for the coupling of a generic, challenging aryl chloride, illustrating the superior performance of modern catalyst systems.

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10024<10Hypothetical Poor Result[8]
Pd₂(dba)₃SPhosK₃PO₄Dioxane1002>95Buchwald Ligand System[3]
XPhos Pd G3(none)K₃PO₄Toluene1004>98Precatalyst System[12]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxygen exposure). 2. Insufficient Temperature. 3. Poor quality reagents.1. Ensure rigorous degassing and inert atmosphere. Use a precatalyst. 2. Increase reaction temperature in increments (e.g., 10 °C). 3. Verify purity of starting materials.
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. Dry the base before use. 2. Consider a milder base (e.g., K₂CO₃) or slightly lower temperature. Avoid unnecessarily long reaction times.[8]
Formation of Homocoupled Byproducts 1. Boronic acid homocoupling. 2. Reductive elimination from Ar-Pd-Ar intermediate.1. Ensure slow, controlled heating. 2. Optimize ligand-to-palladium ratio.
Incomplete Reaction 1. Catalyst has died. 2. Insufficient equivalents of boronic acid.1. Add a second charge of catalyst. 2. Increase the equivalents of boronic acid to 1.5.

References

Application Notes and Protocols for C-C Bond Formation with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where the construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1][2] This application note provides a detailed guide to the reaction conditions for C-C bond formation utilizing a specific and functionally rich building block: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid .

This particular boronic acid is of significant interest due to its unique substitution pattern. It features an aryl chloride, which is a more challenging coupling partner than the corresponding bromide or iodide, an ortho-amide functionality that introduces steric hindrance, and a morpholine group that can influence solubility and potential catalyst interactions. Understanding the optimal conditions for the Suzuki-Miyaura coupling of this substrate is crucial for its effective incorporation into drug discovery pipelines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational protocol design and troubleshooting. The catalytic cycle, primarily driven by a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (the coupling partner for our boronic acid). This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[1] The coupling of aryl chlorides, as is the case here, often requires more electron-rich and bulky phosphine ligands to facilitate this otherwise slow oxidative addition.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Ar-Pd(II)-Ar' Transmetalation Intermediate Product Ar-Ar' (Product)

Key Reaction Parameters and Their Rationale

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like this compound, hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high yields, particularly when coupling an aryl chloride.

  • Palladium Precatalyst: Standard precatalysts such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly employed. Pd(PPh₃)₄ can often be used directly as it is a source of a Pd(0) complex. When using Pd(II) sources like Pd(OAc)₂, a phosphine ligand is required, which also serves to reduce the Pd(II) to the active Pd(0) species in situ.

  • Ligands: For coupling aryl chlorides, simple ligands like triphenylphosphine (PPh₃) are often insufficient. Electron-rich and sterically hindered phosphine ligands are generally required to promote the challenging oxidative addition step and to stabilize the catalytically active species. Highly effective ligands for this purpose include:

    • Buchwald-type biaryl phosphines: Such as SPhos, XPhos, and RuPhos. These ligands are known for their high activity in coupling sterically hindered and electron-deficient substrates.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SImes have also demonstrated high efficacy in aryl chloride couplings.

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a boronate anion, which is more nucleophilic and readily undergoes transmetalation. Common bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are effective in a variety of solvent systems. Cs₂CO₃ is a stronger base and can be particularly effective for less reactive substrates.

  • Phosphates: K₃PO₄ is another common choice, often used in polar aprotic solvents.

  • Hydroxides: NaOH and KOH can be used, typically in aqueous solvent mixtures.

The choice of base should be compatible with any base-sensitive functional groups on the coupling partners. For the target boronic acid, the amide bond is generally stable under these conditions.

Solvent System

The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Biphasic solvent systems are very common in Suzuki-Miyaura reactions, often consisting of an organic solvent and water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (ACN) can also be employed.

For the specified boronic acid, a mixture of dioxane/water or toluene/water would be a good starting point.

Reaction Temperature

The reaction temperature is a critical parameter that often needs to be optimized. While some highly active catalyst systems can promote coupling at room temperature, reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C, to drive the reaction to completion.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide or iodide. Optimization may be required for specific coupling partners.

Experimental_Workflow

Protocol 1: General Conditions for Coupling with Aryl Bromides/Iodides

This protocol employs a widely used and robust catalyst system suitable for a broad range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl bromide or iodide (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen source

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl halide (1.0 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.1 M concentration of the aryl halide).

  • Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: High-Activity Conditions for Coupling with Aryl Chlorides

This protocol utilizes a more active Buchwald-type ligand, which is often necessary for the efficient coupling of aryl chlorides.

Materials:

  • This compound

  • Aryl chloride (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • K₃PO₄ (2.5 eq)

  • Toluene

  • Water

  • Argon or Nitrogen source

Procedure:

  • In a reaction vessel, combine Pd₂(dba)₃ (0.02 eq) and SPhos (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add toluene to the vessel and stir for 10 minutes to form the active catalyst complex.

  • In a separate vessel, add this compound (1.5 eq), the aryl chloride (1.0 eq), and K₃PO₄ (2.5 eq).

  • Add the catalyst solution from the first vessel to the second vessel via cannula.

  • Add a small amount of water (e.g., a 10:1 ratio of toluene to water).

  • Heat the reaction to 100-110 °C and stir for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.

Quantitative Data Summary

The following table provides a general guide for reagent stoichiometry and reaction conditions. These should be optimized for each specific substrate combination.

ParameterProtocol 1 (Aryl Br/I)Protocol 2 (Aryl Cl)
Boronic Acid (eq) 1.21.5
Aryl Halide (eq) 1.01.0
Pd Precatalyst Pd(PPh₃)₄Pd₂(dba)₃
Pd Loading (mol%) 52
Ligand -SPhos
Ligand Loading (mol%) -5
Base K₂CO₃K₃PO₄
Base (eq) 2.02.5
Solvent System Dioxane/Water (4:1)Toluene/Water (10:1)
Temperature (°C) 90-100100-110
Typical Time (h) 12-2418-36

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more active ligand system as described in Protocol 2. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using a less aqueous solvent system, a milder base, or by using the boronic acid in a slight excess.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can often be suppressed by using a lower catalyst loading and ensuring a thoroughly deoxygenated reaction mixture.

  • Purification: The morpholine group can sometimes make purification by column chromatography more challenging due to its polarity. A careful selection of the eluent system is necessary.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl structures. Successful C-C bond formation via the Suzuki-Miyaura reaction is highly achievable with careful consideration of the catalyst system, base, and solvent. For coupling with aryl bromides and iodides, standard Pd(PPh₃)₄-catalyzed conditions are often sufficient. However, for the more challenging coupling with aryl chlorides, the use of advanced catalyst systems, such as those employing Buchwald-type ligands, is highly recommended. The protocols and guidelines presented in this application note provide a robust starting point for researchers and scientists in drug development to effectively utilize this versatile reagent.

References

Application Notes & Protocols: Leveraging (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in Modern Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a strategically designed chemical building block that serves a important role in the drug discovery process.[1] This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on its application. We will explore the molecule's structural components, its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and its role in constructing compound libraries for lead generation and optimization.[2] Detailed experimental protocols, workflow integration diagrams, and technical insights are provided to enable its effective use in the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

Introduction: A Multifunctional Building Block

The efficiency of modern drug discovery is heavily reliant on the availability of versatile and strategically functionalized building blocks.[3] Boronic acids are a cornerstone of this approach, prized for their stability, low toxicity, and exceptional utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[4][5] this compound exemplifies a new generation of these reagents, where the reactive boronic acid moiety is combined with structural features known to impart favorable drug-like properties.

This particular building block offers a tripartite strategic advantage:

  • The Boronic Acid Handle: Provides a reliable site for palladium-catalyzed cross-coupling, enabling the connection of this fragment to a wide array of other chemical scaffolds.[2][3]

  • The Morpholine Carboxamide Moiety: The morpholine ring is recognized as a "privileged structure" in medicinal chemistry.[6][7] Its inclusion is a common strategy to improve crucial pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), such as aqueous solubility, metabolic stability, and overall compound disposition.[7][8]

  • The Chloro Substituent: The chlorine atom on the phenyl ring serves to modulate the electronic properties of the scaffold and can act as a metabolic blocking site, preventing unwanted oxidative metabolism at that position.

This application note will detail the practical use of this reagent, focusing on validated protocols for its incorporation into target molecules.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is essential for its successful application and storage.

PropertyValueSource
CAS Number 871332-71-7[9][10]
Molecular Formula C₁₁H₁₃BClNO₄[9][10]
Molecular Weight 269.49 g/mol [9][11]
Appearance White to off-white solid[9]
Purity Typically ≥95%[9]
Solubility Soluble in organic solvents like Dioxane, DMF, DMSO.
Storage Store in a cool, dry place under an inert atmosphere. Boronic acids can be susceptible to dehydration to form boroxine anhydrides.[12]

Expert Insight: Commercially available boronic acids often contain varying amounts of their corresponding trimeric anhydride, the boroxine.[12] While some coupling reactions can proceed with this mixture, for optimal reproducibility and yield, it is best practice to either use freshly purchased material or to purify older batches if necessary.[12]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate, making it an indispensable tool for synthesizing biaryl and heteroaryl structures commonly found in pharmaceuticals.[13]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation cluster_legend Legend pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)L₂-R² Transmetalation Complex oa_complex->trans_complex Transmetalation (+ [R²-B(OR)₃]⁻) trans_complex->pd0 Reductive Elimination (R¹-R² Product) center boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate + Base (e.g., CO₃²⁻) L L = Ligand R1X R¹-X = Aryl/Heteroaryl Halide R2B R²-B(OH)₂ = Boronic Acid Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X).[5][14]

  • Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This complex then transfers its organic group (R²) to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst.[14]

General Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the Aryl/Heteroaryl Bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst degradation.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane and Water) via syringe. The reaction should be stirred to form a suspension. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired final compound.

Integration into the Drug Discovery Workflow

This building block is most impactful during the Hit-to-Lead and Lead Optimization phases of the drug discovery pipeline. Its function is to enable rapid exploration of Structure-Activity Relationships (SAR).

Drug_Discovery_Workflow cluster_application Application Area for Building Block target_id Target ID & Validation assay_dev Assay Development target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization (SAR Exploration) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical note Here, this compound is used to rapidly synthesize analogs to improve potency, selectivity, and ADME properties. lead_opt->note clinical Clinical Trials preclinical->clinical

References

Application Notes & Protocols: Navigating Cross-Coupling with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Boronic Acid of Strategic Importance

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a bespoke building block increasingly pivotal in medicinal chemistry and materials science. Its trifunctional nature—a reactive boronic acid, a deactivating chloro substituent, and a sterically demanding, potentially coordinating morpholine-4-carbonyl group—presents both unique synthetic opportunities and challenges. The electron-withdrawing nature of the chloro and carbonyl groups can modulate the nucleophilicity of the boronic acid, while the ortho-amide moiety introduces steric hindrance and a potential coordination site for the metal catalyst. This guide provides a detailed exploration of compatible coupling partners and robust protocols for leveraging this reagent in two of modern chemistry's most powerful transformations: the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

PART 1: Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, offering broad functional group tolerance and high efficiency.[1] For this compound, the key considerations are the deactivated nature of the aryl chloride coupling partner and the potential for steric hindrance.

Compatible Coupling Partners: A Survey

A wide array of aryl and heteroaryl halides (or pseudohalides) can be successfully coupled with this compound. The choice of catalyst system is paramount, especially when dealing with less reactive aryl chlorides.

Coupling Partner ClassExampleKey Considerations
Aryl Bromides & Iodides 4-Bromoacetophenone, 1-Iodo-4-nitrobenzeneGenerally high reactivity. Standard Pd catalysts are often sufficient.
Electron-Deficient Aryl Chlorides 4-Chlorobenzonitrile, 2,4-DichloropyrimidineActivated towards oxidative addition. More amenable to coupling than electron-rich chlorides.
Electron-Rich/Neutral Aryl Chlorides 4-Chloroanisole, ChlorobenzeneChallenging substrates requiring highly active catalyst systems with bulky, electron-rich phosphine ligands.
Heteroaryl Halides 2-Chloropyridine, 3-BromothiopheneReactivity varies with the heterocycle. Catalyst poisoning can be a concern.
Sterically Hindered Aryl Halides 2-Bromo-1,3-dimethylbenzeneRequires catalyst systems designed to overcome steric hindrance.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is optimized for routine coupling with aryl bromides, offering a reliable starting point for methodology development.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Bromide, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent atmosphere Purge with Inert Gas (Ar/N2) solvent->atmosphere heat Heat to 80-100 °C atmosphere->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Na₂CO₃ solution (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of Pd(PPh₃)₄ is a robust choice for many aryl bromides. The aqueous base is crucial for the transmetalation step in the catalytic cycle.[2]

Protocol 2: Advanced Protocol for Coupling with Aryl Chlorides

Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system.

Catalyst System Selection:

For deactivated or sterically hindered aryl chlorides, highly active palladium catalysts are necessary. Systems based on bulky, electron-rich phosphine ligands such as those developed by Buchwald and Fu are highly effective.

Catalyst_Selection Aryl_Cl Aryl Chloride High_Activation_Barrier High Activation Barrier for Oxidative Addition Aryl_Cl->High_Activation_Barrier Bulky_Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) High_Activation_Barrier->Bulky_Ligand requires Pd_Catalyst Pd(0) Catalyst Bulky_Ligand->Pd_Catalyst stabilizes & activates Successful_Coupling Successful Coupling Pd_Catalyst->Successful_Coupling

Caption: Catalyst selection logic for aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add this compound and the aryl chloride.

  • Add the degassed toluene/water solvent mixture.

  • Seal the tube and heat to 110 °C for 12-24 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Rationale: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos generates a highly active catalyst in situ, capable of facilitating the oxidative addition of the aryl chloride.[1] K₃PO₄ is a stronger base that is often more effective in these challenging couplings.

PART 2: Chan-Lam Cross-Coupling: Crafting C-N Bonds

The Chan-Lam reaction provides a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, utilizing copper catalysis.[3][4] This is particularly advantageous for coupling with N-heterocycles.

Compatible Coupling Partners: A Focus on Nitrogen Nucleophiles

The Chan-Lam coupling is well-suited for the N-arylation of a variety of nitrogen-containing compounds with this compound.

Coupling Partner ClassExampleKey Considerations
N-Heterocycles Imidazole, Pyrazole, BenzimidazoleGenerally good to excellent yields. The nucleophilicity of the heterocycle is a key factor.
Anilines Aniline, 4-MethoxyanilineCan be effective, though may require a ligand to facilitate the reaction.
Amides & Carbamates Benzamide, tert-Butyl carbamateGenerally less reactive and may require more forcing conditions.
Sulfonamides p-ToluenesulfonamideGood coupling partners under standard Chan-Lam conditions.
Protocol 3: N-Arylation of Imidazoles

This protocol details a general procedure for the copper-catalyzed N-arylation of imidazoles, a common transformation in the synthesis of biologically active molecules.

Reaction Mechanism Overview:

Chan_Lam_Mechanism Cu_II Cu(II) Catalyst Cu_III_Intermediate [Ar-Cu(III)-NR2] Cu_II->Cu_III_Intermediate Transmetalation with Boronic Acid Boronic_Acid Ar-B(OH)2 Nucleophile R2NH Nucleophile->Cu_III_Intermediate Coordination Product Ar-NR2 Cu_III_Intermediate->Product Reductive Elimination Cu_I Cu(I) Cu_III_Intermediate->Cu_I Cu_I->Cu_II Reoxidation Oxidant Oxidant (O2)

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

Materials:

  • This compound (1.5 equiv)

  • Imidazole (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂, imidazole, and powdered 4 Å molecular sieves.

  • Add anhydrous DCM, followed by pyridine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound in one portion.

  • Stir the reaction mixture open to the air at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Rationale: Cu(OAc)₂ is a common and effective catalyst for Chan-Lam couplings.[3] Pyridine acts as both a base and a ligand, facilitating the catalytic cycle. Molecular sieves are often beneficial in removing water, which can hydrolyze the boronic acid. The reaction is typically run open to the air as oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[5]

Conclusion: A Versatile Synthon for Modern Chemistry

This compound is a valuable and versatile building block. Successful application in Suzuki-Miyaura and Chan-Lam couplings hinges on the judicious selection of reaction partners and, most critically, the appropriate catalytic system. For Suzuki-Miyaura reactions with challenging aryl chlorides, high-activity palladium/phosphine ligand systems are essential. For C-N bond formation, the copper-catalyzed Chan-Lam coupling offers a mild and efficient route, particularly for N-heterocycles. The protocols provided herein serve as a robust starting point for researchers to unlock the synthetic potential of this important reagent.

References

experimental procedure for gram-scale synthesis using (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to Gram-Scale Suzuki-Miyaura Coupling Using (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Substituted Biaryls in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly indispensable in the construction of biaryl and heteroaryl scaffolds, which are privileged structures in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The utility of the reaction stems from the stability, low toxicity, and commercial availability of its organoboron reagents.[4]

This guide focuses on a specific, highly functionalized building block: This compound . Its structural motifs—a halogen for potential downstream modification, a boronic acid for the primary coupling, and a morpholine amide group that can influence solubility and biological activity—make it a valuable reagent in drug discovery programs.

The objective of this document is to provide a robust, detailed, and scientifically-grounded protocol for the gram-scale synthesis of a representative biaryl compound using this reagent. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring the protocol is not only repeatable but also adaptable.

Reagent Profile and Safety

Key Properties of the Boronic Acid Reagent

This compound is a solid material used as a building block in organic synthesis.[5][6] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 871332-71-7[5][7]
Molecular Formula C₁₁H₁₃BClNO₄[5][7]
Molecular Weight 269.49 g/mol [5]
Appearance Solid (typically off-white to white)[5]
Purity >95% (typical)[5]
Essential Safety and Handling Precautions

Handling boronic acids and associated reagents requires adherence to strict safety protocols to minimize risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Chemical Hazards: Boronic acids as a class can cause skin, eye, and respiratory irritation.[9] Avoid generating dust and direct contact.[8] Palladium catalysts, while used in small quantities, are heavy metals and should be handled with care. Solvents used may be flammable and volatile.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture, as some boronic acids can be hygroscopic.[8][9]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[8]

    • Inhalation: Move the affected person to fresh air.[11]

    • In all cases of significant exposure, seek immediate medical attention.[8]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge into drains.[11]

Experimental Protocol: Gram-Scale Suzuki-Miyaura Coupling

This section details the synthesis of 4'-methoxy-2'-(morpholine-4-carbonyl)-5'-chloro-[1,1'-biphenyl] via the coupling of this compound with 4-bromoanisole. This serves as a representative example of a gram-scale procedure.

Reaction Scheme
Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount
This compoundC₁₁H₁₃BClNO₄269.491.05.00 g
4-BromoanisoleC₇H₇BrO187.031.13.81 g
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.02429 mg
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.05.89 g
1,4-DioxaneC₄H₈O₂--75 mL
Water (Deionized)H₂O--25 mL
Step-by-Step Synthesis Procedure

1. Reaction Setup and Inert Atmosphere:

  • Place a magnetic stir bar into a 250 mL round-bottom flask. Oven-dry the flask and all other necessary glassware (e.g., condenser) and allow them to cool to room temperature under a stream of nitrogen.

  • Rationale: Removing adsorbed water from glassware is critical as moisture can negatively impact the catalytic cycle of the Suzuki reaction. An inert nitrogen atmosphere prevents the oxidation of the active Pd(0) catalyst species.

2. Reagent Addition:

  • To the cooled flask, add this compound (5.00 g), 4-bromoanisole (3.81 g), and sodium carbonate (5.89 g).

  • Seal the flask with a septum, and purge with nitrogen for 5-10 minutes.

  • Rationale: The solids are added first to ensure they are under an inert atmosphere before the addition of liquids.

3. Solvent Addition and Degassing:

  • In a separate flask, prepare the solvent mixture of 1,4-dioxane (75 mL) and deionized water (25 mL).

  • Degas the solvent mixture thoroughly by bubbling nitrogen gas through it for at least 20 minutes.

  • Rationale: Oxygen dissolved in the solvent can oxidize and deactivate the palladium catalyst. Degassing is a crucial step for achieving high yields and consistent results, especially on a larger scale.

  • Using a cannula or a syringe, transfer the degassed solvent mixture into the reaction flask containing the solids.

4. Catalyst Addition and Reaction:

  • Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (429 mg) to the reaction mixture. Immediately re-seal the flask and purge with nitrogen again for 2-3 minutes.

  • Rationale: The catalyst is added last to the complete mixture to minimize any potential pre-reaction degradation.

  • Attach a reflux condenser (under nitrogen) and place the flask in a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 4-6 hours).

5. Reaction Workup:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

  • Rationale: The workup serves to remove the inorganic base (Na₂CO₃), salts, and water-soluble impurities. The brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • The crude solid product can be purified by recrystallization.[1]

  • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Rationale: Recrystallization is an effective and scalable method for purifying solid organic compounds, often yielding material of high purity without the need for chromatography.

Expected Product Characterization
  • Product: 4'-methoxy-2'-(morpholine-4-carbonyl)-5'-chloro-[1,1'-biphenyl]

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic aromatic signals for the substituted biphenyl core, a singlet around 3.8 ppm for the methoxy group (-OCH₃), and multiplets between 3.4-3.8 ppm for the morpholine protons.

  • LC-MS: Calculate the expected exact mass and confirm its presence. (C₁₈H₁₈ClNO₃, [M+H]⁺ ≈ 332.10).

Process Visualization

The following diagram outlines the complete workflow for the gram-scale synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: Boronic Acid, Aryl Halide, Base add_solids Add Solid Reagents prep_reagents->add_solids prep_glass Oven-Dry Glassware setup Assemble Flask under N₂ prep_glass->setup prep_solvent Degas Solvent (Dioxane/Water) add_solvent Add Degassed Solvent prep_solvent->add_solvent setup->add_solids add_solids->add_solvent add_catalyst Add Pd(PPh₃)₄ Catalyst add_solvent->add_catalyst heat Heat to 90 °C (4-6 hours) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Extract with Ethyl Acetate cool->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Recrystallize from Ethanol dry->purify characterize Characterize Product: NMR, LC-MS, MP purify->characterize Pure Product

Caption: Workflow for Gram-Scale Suzuki-Miyaura Coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Low reaction temperature.1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of the solvent system.3. Verify oil bath temperature and ensure efficient stirring.
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture.Improve inert atmosphere technique; ensure all solvent transfers are done under positive nitrogen pressure.
De-boronation of Starting Material Base is too strong or reaction time is excessively long.Consider a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification/Oily Product Impurities present; incomplete removal of solvent or byproducts.Re-evaluate the workup procedure. If recrystallization fails, consider purification by column chromatography on silica gel.

References

Application Notes and Protocols: The Strategic Use of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, certain molecular motifs consistently emerge as "privileged scaffolds" due to their favorable interactions with biological targets and desirable physicochemical properties. The morpholine ring is one such structure, prized for its ability to enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid conformational anchor. When incorporated into a larger phenylboronic acid structure, such as (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid , it becomes a powerful and versatile building block for creating complex, biologically active molecules.

This boronic acid derivative is of particular interest for its application in the synthesis of ATP-competitive kinase inhibitors. The morpholine-4-carbonyl group can form crucial hydrogen bonds within the hinge region of a kinase active site, while the chloro-substituted phenyl ring provides a vector for precise orientation within the binding pocket. The boronic acid functional group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[1][2]

This technical guide provides an in-depth look at the application of this compound in the synthesis of a potent and selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, FCN-437. We will explore the strategic rationale behind its use, provide a detailed, field-tested synthetic protocol, and discuss the critical parameters for success.

Core Application: Synthesis of the CDK4/6 Inhibitor FCN-437

The inhibition of CDK4/6 is a clinically validated strategy for the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[3][4] CDK4/6 are key regulators of the cell cycle, and their inhibition leads to G1 phase arrest, thereby preventing cancer cell proliferation.[5] FCN-437 is a next-generation CDK4/6 inhibitor developed by Fochon Pharmaceuticals that has demonstrated high potency and selectivity.[5]

The synthesis of FCN-437 hinges on a critical Suzuki-Miyaura coupling reaction between this compound and a functionalized 2-chloropyrimidine core. This reaction constructs the central biaryl scaffold of the final drug molecule.

Logical Relationship: The Role of Key Moieties in FCN-437

cluster_0 FCN-437 Kinase Inhibitor cluster_1 Functional Contributions Boronic_Acid This compound Final_Product FCN-437 Boronic_Acid->Final_Product Forms key biaryl bond via Suzuki Coupling Pyrimidine_Core 2-Amino-4-chloro-pyrimidine-5-carbonitrile Pyrimidine_Core->Final_Product Provides hinge-binding scaffold Morpholine Morpholine-carbonyl Moiety Final_Product->Morpholine Enhances solubility & H-bonding Chloro_Group Chloro Substituent Final_Product->Chloro_Group Provides steric/electronic influence Amino_Pyrimidine Aminopyrimidine Core Final_Product->Amino_Pyrimidine Interacts with kinase hinge region

Caption: Logical flow from key reagents to the final FCN-437 structure.

Experimental Protocols: Suzuki-Miyaura Coupling

This section details the protocol for the key synthetic step. The causality behind the choice of reagents and conditions is explained to ensure a robust and reproducible procedure.

Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol describes the coupling of This compound (1) with 2-((5-cyclopropyl-1H-pyrazol-3-yl)amino)-4-chloro-pyrimidine-5-carbonitrile (2) to yield the FCN-437 core structure (3) .

Experimental Workflow Diagram

G start Assemble Reagents inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Add Boronic Acid (1), Pyrimidine (2), Base, & Catalyst to Solvent inert->reagents heat Heat Reaction (e.g., 90-100 °C) reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end Isolate Pure Product (3) purify->end

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1) (1.2 equivalents)

  • 2-((5-cyclopropyl-1H-pyrazol-3-yl)amino)-4-chloro-pyrimidine-5-carbonitrile (2) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 - 0.10 equivalents)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave reactor vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the pyrimidine core (2) (1.0 eq.), this compound (1) (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Removing oxygen is critical to prevent catalyst deactivation and ensure high catalytic turnover.

  • Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 (v/v) ratio. The final concentration of the limiting reagent (2) should be approximately 0.1 M. Causality: A mixture of an organic solvent (dioxane) and water is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. If using a microwave reactor, irradiate at 100-120 °C for 15-30 minutes. Causality: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the polar solvent mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours for conventional heating or 15-45 minutes for microwave-assisted reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure product (3) .

Data Presentation: Representative Reaction Parameters

The successful synthesis of biaryl compounds via Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent. The table below summarizes typical conditions and expected outcomes for this key transformation.

EntryCoupling Partner ACoupling Partner BCatalyst (mol%)BaseSolvent (v/v)Temp (°C)Time (h)Yield (%)
1Boronic Acid (1) Pyrimidine (2) Pd(dppf)Cl₂ (5%)Na₂CO₃Dioxane/H₂O (4:1)1004~85%
2Boronic Acid (1) Pyrimidine (2) Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O (5:1)908~80%
3Boronic Acid (1) Pyrimidine (2) Pd(dppf)Cl₂ (5%)K₂CO₃DME/H₂O (4:1)856~82%

Yields are representative and based on published results for similar transformations. Actual yields may vary depending on scale and specific experimental conditions.

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_complex Cl-Pd(II)L2-Pyrimidine OxAdd->PdII_complex Transmetal Transmetalation PdII_Ar_complex Product-Pd(II)L2-Boronate Transmetal->PdII_Ar_complex RedElim Reductive Elimination RedElim->Pd0 ArAr Product (3) RedElim->ArAr ArX Pyrimidine-Cl (2) ArBOH Boronic Acid (1) + Base PdII_complex->Transmetal 2 PdII_Ar_complex->RedElim 3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyrimidine (2) . This is often the rate-limiting step, especially for less reactive aryl chlorides. The use of electron-rich and bulky phosphine ligands (like dppf) on the palladium center facilitates this step by increasing the electron density on the metal, making it more nucleophilic.

  • Transmetalation: The organoboronic acid (1) is activated by the base (e.g., Na₂CO₃) to form a more reactive boronate species (-B(OH)₃⁻). This species then transfers its aryl group to the palladium(II) center, displacing the chloride and forming a new palladium-carbon bond.

  • Reductive Elimination: The two organic groups (the pyrimidine and the phenyl) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product (3) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a highly valuable, specialized building block for the synthesis of complex kinase inhibitors. Its utility is exemplified in the efficient construction of the CDK4/6 inhibitor FCN-437 through a robust Suzuki-Miyaura cross-coupling reaction. The morpholine-carbonyl moiety provides a key pharmacophoric feature for target engagement, while the boronic acid handle allows for reliable and high-yielding C-C bond formation. By understanding the underlying mechanism and the rationale for the specific reaction conditions, researchers can effectively leverage this reagent to accelerate the development of novel therapeutics in oncology and beyond.

References

Application Notes and Protocols for Aqueous Suzuki Coupling of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Water as a Green Solvent for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Traditionally performed in organic solvents, a paradigm shift towards aqueous conditions offers significant economic and environmental advantages, including reduced cost, enhanced safety, and simplified purification of water-soluble byproducts.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the aqueous Suzuki coupling of a functionally complex substrate, (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. This substrate, bearing both an electron-withdrawing chloro group and a sterically demanding morpholine-4-carbonyl moiety, presents a relevant case study for the synthesis of advanced pharmaceutical intermediates. We will delve into the mechanistic rationale behind reagent selection and provide robust, step-by-step protocols for successful execution.

Understanding the Substrate: this compound

The target boronic acid possesses key structural features that influence the choice of reaction conditions:

  • Electron-deficient Aryl Ring: The presence of a chlorine atom and an amide carbonyl group deactivates the boronic acid, potentially slowing the rate of transmetalation.

  • Amide Functionality: While generally stable, the amide bond's integrity must be preserved, precluding the use of harsh bases or excessively high temperatures that could lead to hydrolysis.[6][7]

  • Steric Hindrance: The ortho-substituted morpholine-4-carbonyl group can sterically hinder the approach of the palladium catalyst to the boronic acid moiety.

  • Aqueous Solubility: The polarity imparted by the morpholine and carbonyl groups may afford some degree of water solubility, which can be advantageous in aqueous protocols.

The Catalytic Cycle in an Aqueous Environment

The fundamental mechanism of the Suzuki coupling persists in aqueous media, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] The use of water as a solvent, however, introduces unique considerations.

Suzuki_Cycle_Aqueous

Diagram 1: Simplified Aqueous Suzuki-Miyaura Catalytic Cycle.

The role of the base is multifaceted; it facilitates the formation of a more nucleophilic boronate species ([Ar'B(OH)3]⁻) and can accelerate reductive elimination.[3][10][11][12][13] In aqueous media, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed due to their good solubility and compatibility with a wide range of functional groups.[11][14]

Key Parameters for a Successful Aqueous Suzuki Coupling

Optimizing the following parameters is crucial for achieving high yields and purity with this compound.

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf), Pd/CThese are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. For substrates prone to decomposition, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.
Ligand Water-soluble phosphines (e.g., TPPTS), Buchwald-type ligands (e.g., SPhos), or ligand-free conditions.Water-soluble ligands can enhance catalyst activity and stability in the aqueous phase.[15][16][17] For some substrates, "ligand-free" conditions (where the solvent or other species may act as a ligand) can be effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃These inorganic bases are effective in promoting the formation of the active boronate species without causing significant hydrolysis of the amide.[11][14] K₃PO₄ is often a good choice for challenging couplings.
Solvent System Water, Water/Co-solvent (e.g., Ethanol, THF, Dioxane)Pure water is the greenest option.[3] However, for less soluble coupling partners, a biphasic system with a co-solvent may be necessary to ensure all reactants are sufficiently solubilized.[18][19]
Temperature 60-100 °CElevated temperatures are typically required to drive the reaction to completion, especially with a deactivated aryl chloride as the coupling partner.[9]
Additives (Optional) Surfactants (e.g., TPGS-750-M, Triton X-100), Phase-Transfer Catalysts (e.g., TBAB)For highly hydrophobic coupling partners, surfactants can create micelles that act as "microreactors," facilitating the reaction.[4][20][21][22] Phase-transfer catalysts can aid in transporting the anionic boronate from the aqueous to the organic phase in biphasic systems.[18]

Experimental Protocols

The following protocols are designed as a starting point for the aqueous Suzuki coupling of this compound with a model aryl bromide, 4-bromoanisole.

Protocol 1: Fully Aqueous, Ligand-Free Conditions

This protocol is ideal for its simplicity and environmental friendliness.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Degassed Deionized Water

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add degassed deionized water to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the boronic acid).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow

Protocol 2: Aqueous-Organic Biphasic Conditions with a Phosphine Ligand

This protocol is suitable for coupling partners with lower water solubility and can benefit from the use of a stabilizing ligand.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 1-bromo-4-tert-butylbenzene) (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed Solvent System (e.g., 4:1 Dioxane/Water or Toluene/Water)

Procedure:

  • In a reaction vessel, dissolve this compound, the aryl halide, and PdCl₂(dppf) in the organic solvent component of the solvent system.

  • In a separate vessel, dissolve K₃PO₄ in the degassed water.

  • Purge the reaction vessel with an inert gas.

  • Add the aqueous base solution to the organic solution.

  • Heat the biphasic mixture to 85-100 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and separate the phases.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald pre-catalyst), or a stronger base like Cs₂CO₃. Ensure efficient stirring in biphasic systems.

  • Protodeboronation: The cleavage of the C-B bond is a common side reaction. [1]This can be minimized by using a slight excess of the boronic acid, ensuring the reaction mixture is thoroughly degassed to remove oxygen, and avoiding prolonged reaction times at high temperatures.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. [1]Rigorous degassing and maintaining an inert atmosphere are crucial to suppress this side reaction.

  • Amide Hydrolysis: While unlikely with the recommended bases, if amide cleavage is observed, consider using a milder base such as potassium fluoride (KF) or performing the reaction at a lower temperature for a longer duration. [23]

Conclusion

The aqueous Suzuki-Miyaura coupling of this compound is a viable and environmentally conscious method for the synthesis of complex biaryl compounds. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields while minimizing the use of volatile organic solvents. The protocols provided herein serve as a robust starting point for the development of efficient and sustainable synthetic routes in pharmaceutical and materials science research.

References

Troubleshooting & Optimization

improving low yields in Suzuki reactions with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome challenges in your Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the complexities of achieving high yields when using electronically demanding substrates like (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid .

The structure of this boronic acid—featuring an electron-withdrawing amide and a chloro group—presents specific hurdles that can hinder the catalytic cycle. This guide provides a structured approach to diagnosing and solving these issues through a troubleshooting flowchart, detailed Q&A, and foundational FAQs.

Troubleshooting Flowchart: A Logic-Based Approach to Low Yields

Before diving into detailed protocols, this flowchart serves as a high-level diagnostic tool. Start at the "Low/No Yield" node and follow the decision tree to quickly identify the most probable areas for optimization in your experimental setup.

Suzuki_Troubleshooting start Low / No Yield Observed check_reagents Are Reagents & Starting Materials Validated? start->check_reagents reagent_issue Purity/Stability Issue: - Verify boronic acid integrity - Check catalyst/ligand activity - Ensure halide purity check_reagents->reagent_issue No check_conditions Are Reaction Conditions Optimized? check_reagents->check_conditions Yes solution Proceed to Detailed Troubleshooting Q&A reagent_issue->solution conditions_issue Suboptimal Conditions: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene) - Optimize temperature check_conditions->conditions_issue No check_atmosphere Is the Reaction Rigorously Degassed? check_conditions->check_atmosphere Yes conditions_issue->solution atmosphere_issue Oxygen Contamination: - Catalyst deactivation - Homocoupling side reaction - Review degassing protocol check_atmosphere->atmosphere_issue No check_byproducts Are Side Products Dominant (TLC/LCMS)? check_atmosphere->check_byproducts Yes atmosphere_issue->solution byproducts_issue Side Reactions Prevalent: - Protodeborylation - Homocoupling - Dehalogenation - Address mechanistically check_byproducts->byproducts_issue Yes check_byproducts->solution No / Unsure byproducts_issue->solution

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Troubleshooting Guide (Q&A Format)

This section provides detailed, cause-and-effect explanations for common failures and step-by-step protocols to address them.

Q1: My reaction shows very low conversion, with mostly starting materials recovered. Where do I start?

A1: Initial Checks for Reaction Inertia

Low conversion is often a result of an inactive catalytic system or suboptimal reaction conditions that fail to initiate the catalytic cycle efficiently. The primary suspects are reagent integrity and the reaction environment.[1][2]

Causality: The Suzuki-Miyaura reaction relies on an active Pd(0) species to initiate the catalytic cycle by oxidative addition into the aryl halide bond.[3][4] If the catalyst is inactive, the solvent is not properly degassed, or the base is inappropriate, the cycle will not start. The electron-withdrawing nature of your boronic acid makes the transmetalation step inherently more difficult, requiring a highly active catalyst and carefully chosen conditions.

Recommended Protocol: Foundational Reaction Setup Verification

  • Reagent Integrity Check:

    • Boronic Acid: this compound can be susceptible to degradation. Confirm its purity by NMR. If it appears impure or oligomerized (boroxine formation), consider purifying it or purchasing a fresh batch.

    • Aryl Halide: Ensure your coupling partner (e.g., aryl bromide or iodide) is pure. Reactivity follows the trend I > Br > OTf >> Cl.[1] If using an aryl chloride, a specialized, highly active catalyst system is mandatory.[5]

  • Rigorous Degassing Protocol: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, killing the reaction.[1]

    • Combine the aryl halide, boronic acid, and base in an oven-dried reaction vessel.

    • Seal the vessel with a septum.

    • Evacuate the vessel under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-and-fill" cycle at least three times.

    • Add the degassed solvent via syringe.

    • Sparge the resulting solution with a stream of inert gas for 10-15 minutes before adding the catalyst.[6]

  • Run a Control Reaction: Use a well-behaved, electron-rich boronic acid (like phenylboronic acid) with your aryl halide under the same conditions. If this reaction works, the issue lies specifically with the reactivity of your substituted boronic acid.

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is causing this and how can I fix it?

A2: Mitigating Protodeborylation

This side reaction, known as protodeborylation, is a major pathway for yield loss, especially with electron-deficient boronic acids like yours.[1][7] The C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.

Causality: Protodeborylation can be catalyzed by trace acid, base, or metal salts and is often accelerated by elevated temperatures and the presence of water.[8][9] The electron-withdrawing amide group on your boronic acid makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis.

Strategies to Minimize Protodeborylation:

StrategyRationaleRecommended Action
Choice of Base Strong bases and aqueous conditions can promote protodeborylation. Milder, non-nucleophilic bases are preferred.[1][8]Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ , Cs₂CO₃ , or KF . Use finely powdered, anhydrous base.
Anhydrous Conditions Water is a primary proton source for this side reaction.[1]Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF). If a co-solvent is needed for solubility, minimize the amount of water or use a polar aprotic co-solvent.
Temperature Control Higher temperatures accelerate the rate of decomposition.[8]Run the reaction at the lowest temperature that allows for reasonable conversion rates. Start screening around 80 °C and adjust as needed.
Protect the Boronic Acid Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][8]Convert the boronic acid to a pinacol ester (BPin) or a MIDA boronate . These are more stable and release the boronic acid slowly into the reaction, keeping its ambient concentration low.[7][10]

Protocol: Conversion to a Pinacol Ester

  • In a round-bottom flask, dissolve your boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like THF or Dichloromethane.

  • Add a drying agent, such as anhydrous MgSO₄, to remove water.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The resulting pinacol ester can often be used directly in the Suzuki reaction without further purification.

Q3: My main byproduct is the homocoupling of my boronic acid (a biaryl derived from two boronic acid molecules). How do I prevent this?

A3: Suppressing Boronic Acid Homocoupling

Homocoupling, also known as the Glaser-Hay coupling, is another common side reaction that consumes your nucleophile.[11]

Causality: This reaction is primarily caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[7] These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules. Using a Pd(II) precatalyst without an efficient in-situ reduction to Pd(0) can also lead to this byproduct.[12]

Recommended Protocol: Optimizing the Catalytic System

  • Improve Degassing: This is the most critical step. Ensure your degassing protocol is rigorous, as described in A1. Any residual oxygen will promote this side reaction.[1]

  • Use a Pd(0) Source or an Efficient Precatalyst:

    • Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ .

    • Alternatively, use modern, well-defined Pd(II) precatalysts like XPhos Pd G3 or SPhos Pd G4 . These are designed for rapid and efficient in-situ reduction to the active Pd(0) species, minimizing the time Pd(II) is present in the reaction mixture.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. Ligands like SPhos , XPhos , or RuPhos promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[5]

  • Reaction Staging: Add the palladium catalyst last, after all other reagents are mixed and the system is thoroughly degassed. This ensures the catalyst is introduced into an inert environment ready for the catalytic cycle.

Frequently Asked Questions (FAQs)
Q4: What is the role of the base in the Suzuki reaction, and why is the choice so critical for my specific boronic acid?

The base plays multiple crucial roles in the Suzuki-Miyaura reaction.[13] Its primary function is to activate the boronic acid.[14][15] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻).[16] This "ate" complex is much more effective at transmetalating its organic group to the palladium center than the neutral boronic acid.[17]

For your specific boronic acid, the choice is critical because the molecule contains an amide functional group, which can be sensitive to hydrolysis under harsh basic conditions. Furthermore, as discussed in Q2, a strong base can accelerate the unwanted protodeborylation side reaction.[9] Therefore, a "Goldilocks" base is needed—strong enough to form the boronate complex and facilitate the catalytic cycle, but mild enough to avoid substrate degradation. This is why bases like K₃PO₄ and Cs₂CO₃ are often the preferred choice for complex substrates.

Q5: How do the electron-withdrawing groups on my boronic acid affect the catalytic cycle?

The chloro and morpholine-carbonyl groups are both electron-withdrawing. This has a significant electronic impact on the key steps of the Suzuki catalytic cycle.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd2 Ar¹-Pd(II)L₂-X pd0->pd2 pd0->pd2  Ar¹-X add_label Oxidative Addition trans Transmetalation (Rate-Limiting Step) pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2->pd2_biaryl pd2->pd2_biaryl  Ar²B(OH)₂  + Base trans_label Transmetalation (Rate-Limiting Step) pd2_biaryl->pd0 pd2_biaryl->pd0  Product  (Ar¹-Ar²) elim Reductive Elimination elim_label Reductive Elimination product Ar¹-Ar² (Product) boronic Ar²B(OH)₂ + Base (Your Boronic Acid) boronic->trans halide Ar¹-X (Aryl Halide) halide->add

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This step is generally faster for electron-poor aryl halides. However, your boronic acid is the nucleophile, not the electrophile.

  • Transmetalation: This is the key step affected by your substrate. The transfer of the aryl group from boron to palladium is an electrophilic substitution at the carbon atom bonded to boron. Electron-withdrawing groups decrease the nucleophilicity of this carbon, making the transfer to the palladium center slower. This is often the rate-limiting step for electron-deficient boronic acids. To overcome this, you need:

    • A highly active catalyst system.

    • An effective base to generate the more reactive boronate species.

  • Reductive Elimination: This step, which forms the final C-C bond, is generally favored by electron-poor groups on the palladium complex. Therefore, once transmetalation occurs, this final step should be relatively fast.

References

common side reactions of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (CAS No. 871332-71-7). This reagent is a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring an electron-withdrawing amide group and a halogen, presents unique opportunities for molecular design but also introduces specific challenges regarding side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a practical question-and-answer format to help you identify, understand, and prevent common side reactions, thereby improving reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant byproduct corresponding to the loss of the boronic acid group (i.e., 4-chloro-3-(morpholine-4-carbonyl)benzene). What is this side reaction, and how can I prevent it?

Answer:

You are encountering protodeboronation , a common and often frustrating side reaction for arylboronic acids.[1] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your starting material and reducing the yield of your desired coupled product.

The Mechanism: Protodeboronation is essentially a protonolysis reaction.[1] Its rate is highly dependent on the reaction conditions, particularly the presence of a proton source (like water), the strength of the base, and the temperature. For many arylboronic acids, the reaction proceeds fastest at high pH through the more reactive arylboronate anion species.[2][3] The electron-deficient nature of your specific arylboronic acid can, in some cases, make it more susceptible to certain protodeboronation pathways.[4]

Prevention Strategies & Troubleshooting:

  • Rigorous Anhydrous Conditions: Water is a primary culprit. Ensure all solvents are thoroughly dried, glassware is flame- or oven-dried, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Choice of Base: The type and strength of the base are critical.

    • Avoid Strong Aqueous Bases: Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation.

    • Favorable Alternatives: Consider using weaker, non-nucleophilic, or anhydrous bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often excellent choices that minimize this side reaction.[5]

  • Lower Reaction Temperature: If your desired cross-coupling is efficient at a lower temperature, reducing the heat can significantly slow the rate of protodeboronation. Run a temperature screen to find the optimal balance.

  • Use a Protected Boronic Acid Derivative: For particularly challenging cases, consider using a more stable derivative like a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[1][2] This strategy is highly effective for notoriously unstable boronic acids.[1]

Question 2: My desired product is contaminated with a symmetrical dimer of my starting boronic acid. What causes this homocoupling, and how do I stop it?

Answer:

This side reaction is known as oxidative homocoupling , where two molecules of your boronic acid react to form a symmetrical biaryl. This is a well-documented byproduct in Suzuki-Miyaura reactions.

The Mechanism: Homocoupling is typically mediated by the palladium catalyst and an oxidant. The most common oxidant is molecular oxygen (O₂) dissolved in the reaction solvent.[6] The mechanism often involves the reaction of the Pd(0) catalyst with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[7] The presence of excess Pd(II) species at the start of the reaction can also promote homocoupling.[8] Electron-deficient arylboronic acids, like the one you are using, can be more prone to homocoupling under certain conditions.[9][10]

Prevention Strategies & Troubleshooting:

  • Rigorous Deoxygenation: This is the most critical step.

    • Solvent Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 30-60 minutes prior to use. A subsurface sparge is most effective.[8]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction mixture.

    • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.

  • Use an Efficient Pd(0) Pre-catalyst: Employ a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that rapidly and cleanly generates the active Pd(0) species. This minimizes the concentration of Pd(II) species that can initiate homocoupling.[5]

  • Controlled Reagent Addition: In some systems, adding the boronic acid slowly via syringe pump to the reaction mixture can keep its concentration low, favoring the desired cross-coupling over homocoupling.[5][6]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. For sterically hindered substrates, specialized ligands like SPhos or RuPhos may be beneficial.[9][11]

Question 3: My boronic acid shows inconsistent solubility and reactivity between batches. Could this be a reagent stability issue?

Answer:

Yes, this is a common issue related to the intrinsic stability of boronic acids. The problem you are likely observing is the formation of boroxines .

The Mechanism: Boronic acids can undergo reversible self-condensation (dehydration) to form cyclic anhydrides called boroxines. A trimeric boroxine is the most common form.

Caption: Reversible formation of a boroxine from three boronic acid molecules.

Boroxines have different physical properties (e.g., solubility, melting point) and reactivity profiles compared to the monomeric boronic acid. This can lead to inconsistent results. The equilibrium between the boronic acid and the boroxine is influenced by the presence of water.

Prevention Strategies & Troubleshooting:

  • Proper Storage: Store the boronic acid in a desiccator under an inert atmosphere to protect it from atmospheric moisture.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.

  • Reagent Pre-treatment: If you suspect boroxine formation, you can often revert it to the active monomeric form. One common method is to dissolve the boronic acid in a suitable solvent (like THF or dioxane) and add a small amount of water, stir for a period, and then dry the solution with a drying agent like MgSO₄ or Na₂SO₄ before use in an anhydrous reaction.

  • Consider Boronate Esters: As mentioned previously, boronate esters (e.g., pinacol esters) are crystalline, stable solids that are not prone to boroxine formation and can be a more reliable alternative.[12]

Troubleshooting Summary

Observed Problem Probable Cause(s) Recommended Solutions
Major byproduct is protodeboronated arene 1. Presence of water2. Strong aqueous base3. High reaction temperature1. Use anhydrous solvents and inert atmosphere.2. Switch to weaker/anhydrous bases (K₂CO₃, Cs₂CO₃, KF).3. Lower the reaction temperature.4. Use a boronate ester or trifluoroborate salt.
Major byproduct is homocoupled dimer 1. Presence of oxygen2. High concentration of Pd(II)3. High boronic acid concentration1. Rigorously deoxygenate solvents (sparging, freeze-pump-thaw).2. Use an efficient Pd(0) pre-catalyst.3. Add boronic acid slowly to the reaction mixture.
Inconsistent reaction, poor solubility Formation of boroxine (cyclic anhydride)1. Store reagent under dry, inert conditions.2. Use fresh reagent.3. Consider using the corresponding boronate ester.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol incorporates best practices to suppress both protodeboronation and homocoupling.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • Ligand (e.g., SPhos, if not using a pre-catalyst complex)

  • Anhydrous Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF), deoxygenated

Procedure:

  • Deoxygenation: Sparge the anhydrous solvent with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the palladium pre-catalyst (0.01-0.02 equiv), and the anhydrous base (2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add the deoxygenated anhydrous solvent via cannula or syringe.

  • Reagent Addition: Add the this compound (1.2-1.5 equiv) as a solid under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Caption: Optimized workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Impure Product q_side_product Identify major byproduct by MS start->q_side_product protodeboronation Protodeboronation Product (Mass = Ar-H) q_side_product->protodeboronation Loss of B(OH)₂ homocoupling Homocoupling Product (Mass = Ar-B-Ar) q_side_product->homocoupling Dimer of Boronic Acid other Other/Decomposition q_side_product->other Other sol_proto1 Use Anhydrous Conditions (Dry Solvents, Inert Gas) protodeboronation->sol_proto1 sol_homo1 Rigorously Deoxygenate (Sparging, Freeze-Pump-Thaw) homocoupling->sol_homo1 sol_proto2 Change Base (e.g., K₂CO₃, Cs₂CO₃) sol_proto1->sol_proto2 sol_proto3 Lower Temperature sol_proto2->sol_proto3 sol_proto4 Use Boronate Ester sol_proto3->sol_proto4 sol_homo2 Use Efficient Pd(0) Pre-catalyst sol_homo1->sol_homo2

Caption: A logical flowchart for troubleshooting common side reactions.

References

purification strategies for products from (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in their synthetic workflows. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of products derived from Suzuki-Miyaura cross-coupling reactions involving this specific reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: Understanding the Chemistry and Common Impurities

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but its success is critically dependent on managing a variety of potential side reactions.[1][2] Understanding the potential impurities is the first step toward designing a robust purification strategy.

FAQ: What are the most common impurities I should expect?

In a typical Suzuki-Miyaura reaction with this compound, you should anticipate the following impurities:

  • Unreacted Boronic Acid: Your starting boronic acid may be present due to incomplete reaction or inexact stoichiometry.

  • Homocoupled Dimer: The boronic acid can couple with itself to form a symmetrical biaryl, a reaction often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[3]

  • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, especially under basic conditions or at elevated temperatures, leading to the formation of 4-chloro-3-(morpholine-4-carbonyl)benzene.[3]

  • Residual Palladium Catalyst: The palladium catalyst can persist in the crude product, often as fine black or brown particulate matter.[4]

  • Ligand-Related Impurities: Phosphine ligands, commonly used in these reactions, can oxidize (e.g., to triphenylphosphine oxide), creating additional impurities to be removed.

The diagram below illustrates the target reaction and the formation of key byproducts.

Caption: Target Suzuki reaction and common side product pathways.

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification of your target compound.

Problem 1: My crude NMR shows significant unreacted this compound.

Cause: This is a common issue resulting from incomplete reaction or using an excess of the boronic acid. Due to its acidic nature and high polarity, it can be challenging to remove with standard chromatography alone.

Solution: Acid-Base Extraction

Why it works: Boronic acids are weakly acidic. By washing the organic solution of your crude product with an aqueous basic solution (e.g., 1-2 M NaOH or Na₂CO₃), you can deprotonate the boronic acid to form a highly water-soluble boronate salt.[5][6] This salt will partition into the aqueous layer, leaving your more neutral desired product in the organic layer.

Step-by-Step Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Neutralization & Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Expert Tip: After the basic washes, you can re-acidify the combined aqueous layers and extract with an organic solvent to recover the unreacted boronic acid, improving your overall material economy.

Problem 2: My product streaks severely during silica gel column chromatography.

Cause: The product, which contains the morpholine and amide moieties from the parent boronic acid, is relatively polar and can have basic character. These functional groups can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes product decomposition.[7][8]

Solution 1: Eluent Modification

Why it works: Adding a small amount of a modifier to your eluent can suppress the strong interactions between your compound and the silica. A basic modifier like triethylamine (TEA) or ammonia (NH₄OH) will compete for the acidic sites on the silica, while an acidic modifier like acetic acid (AcOH) can protonate your compound, altering its interaction profile.[9]

ModifierTypical ConcentrationWhen to Use
Triethylamine (TEA) 0.1 - 1.0% v/vFor basic or amine-containing compounds that streak.
Ammonia (NH₄OH) 0.1 - 1.0% v/vA stronger base than TEA, often used in DCM/MeOH systems.
Acetic Acid (AcOH) 0.1 - 1.0% v/vFor acidic compounds or to improve the resolution of very polar compounds.
Solution 2: Alternative Stationary Phases

Why it works: If eluent modification is insufficient, changing the stationary phase can solve the problem.

  • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[9]

  • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar. You use polar solvents (like water/acetonitrile or water/methanol) as the eluent. This is often highly effective for polar compounds that behave poorly on normal-phase silica.[7][10]

Problem 3: How do I effectively remove the black/brown palladium residue?

Cause: At the end of the reaction, the palladium catalyst can precipitate as fine, often colloidal, metallic particles (Pd black) or other insoluble species. These particles can be difficult to remove by standard filtration and may contaminate your final product.

Solution: Sequential Filtration and Adsorption

This multi-step approach ensures the removal of both particulate and dissolved palladium species.

Palladium_Removal Start Crude Reaction Mixture (Diluted) Step1 Filter through Celite® Pad Start->Step1 Removes bulk Pd(0) Step2 Treat Filtrate with Activated Carbon Step1->Step2 Adsorbs dissolved/ colloidal Pd Step3 Filter through Celite® Pad (Second Time) Step2->Step3 Removes fine carbon and residual Pd End Palladium-Free Organic Solution Step3->End

Caption: Workflow for effective palladium catalyst removal.

Step-by-Step Protocol: Palladium Removal

  • Initial Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Prepare a small plug of Celite® or diatomaceous earth in a fritted funnel and filter the reaction mixture through it. This will remove the majority of the precipitated palladium black.[8]

  • Activated Carbon Treatment: Transfer the filtrate to a flask. Add activated carbon (approximately 5-10% of the crude product weight).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The activated carbon has a high surface area that effectively adsorbs residual dissolved or colloidal palladium species.

  • Final Filtration: Filter the mixture through a fresh pad of Celite®. This second filtration is crucial to remove the fine carbon particles, which can be difficult to filter otherwise.

  • Rinse: Rinse the flask and the Celite® pad with additional fresh solvent to ensure complete recovery of your product. The resulting filtrate should be significantly cleaner and free of color from the catalyst.

Problem 4: My product is an oil or fails to crystallize.

Cause: The presence of persistent impurities, especially the homocoupled dimer or residual solvents, can inhibit crystallization. The product itself may also be a low-melting solid or an amorphous material.

Solution 1: Trituration

Why it works: Trituration is a technique used to purify a solid compound from more soluble impurities. By stirring or sonicating the impure solid in a solvent in which the desired product is poorly soluble but the impurities are soluble, you can effectively wash the impurities away.

Step-by-Step Protocol: Trituration

  • Solvent Selection: Choose a solvent where your desired product has very low solubility. Common choices include diethyl ether, hexanes, or pentane.

  • Procedure: Place your crude, oily, or amorphous product in a flask. Add a small amount of the chosen solvent.

  • Agitation: Stir the suspension vigorously with a stir bar or sonicate the flask in an ultrasonic bath for 10-20 minutes. If your product is pure enough, it should precipitate as a solid.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold, fresh solvent.

  • Drying: Dry the purified solid under high vacuum.

Solution 2: Systematic Recrystallization

Why it works: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming pure crystals while impurities remain in the mother liquor.

Recommended Solvent Systems for Screening:

  • Ethanol (EtOH) or Methanol (MeOH)

  • Isopropanol (IPA)

  • Ethyl Acetate (EtOAc) / Hexanes (or Heptane)

  • Dichloromethane (DCM) / Hexanes

  • Acetone / Water

  • Acetonitrile (ACN)

Expert Tip: For small-scale screening, place a few milligrams of your crude product in separate test tubes, add a few drops of a different solvent to each, and heat to observe dissolution. Then, allow them to cool to room temperature and then in an ice bath to see which system provides good quality crystals.[11]

Section 3: Purity Assessment

FAQ: How can I be certain my final product is pure?

A combination of analytical techniques is necessary for full characterization and purity confirmation.

TechniquePurposeKey things to look for
¹H NMR Structural confirmation and purity estimation.Absence of signals corresponding to starting materials. Correct integration ratios for all protons on the desired product.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the desired product.
HPLC High-resolution purity determination.Provides a quantitative measure of purity (e.g., >95%). A well-developed HPLC method can separate very closely related impurities.
¹¹B NMR Detects boron-containing species.The absence of a broad signal around 25-35 ppm confirms the complete removal of the starting boronic acid.[12]

References

Technical Support Center: Optimizing Catalyst Loading for (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. Here, we address common challenges and provide actionable troubleshooting strategies to enhance reaction efficiency and yield.

Introduction: The Challenge of Coupling Complex Boronic Acids

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The presence of an electron-withdrawing morpholine-carbonyl group and a chloro substituent on the phenyl ring influences the electronic properties of the boronic acid. These features can impact the rates of key steps in the catalytic cycle, namely transmetalation and reductive elimination. This guide offers a structured approach to overcoming these obstacles through careful optimization of catalyst loading and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of coupling, and why is it critical?

A1: The optimal catalyst loading is a critical parameter that balances reaction efficiency with cost and potential side reactions. For a complex substrate like this compound, a typical starting point for catalyst loading ranges from 0.5 to 5 mol%. However, it can sometimes be lowered to as little as 0.0025 mol% without a loss of efficiency in some systems.[1] It is crucial to recognize that excessively high catalyst loadings can lead to increased formation of homocoupling byproducts and complicate purification, while too low a loading may result in incomplete conversion. The ideal loading is best determined empirically through systematic screening.

Q2: I'm observing significant homocoupling of my boronic acid. What are the primary causes and how can I minimize it?

A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction, particularly in the presence of oxygen or when using a Pd(II) precatalyst.[2][3] The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling pathway.[4] To minimize this:

  • Ensure a strictly inert atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas like argon or nitrogen.[5][6] Maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pd(0) source or an efficient precatalyst: Direct use of a Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can reduce the opportunity for Pd(II)-mediated homocoupling.[2]

  • Control reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. An optimal temperature that favors the cross-coupling over homocoupling should be determined.

Q3: My reaction is sluggish or fails to go to completion. What factors should I investigate?

A3: Several factors can contribute to a sluggish or incomplete reaction:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount.[2] For challenging couplings, bulky and electron-rich ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and reductive elimination steps.[4][7]

  • Base Selection: The base plays a crucial role in the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[5][8] The physical properties of the base, such as being finely powdered, can also improve reproducibility.

  • Solvent System: The solvent must solubilize all reaction components.[9] A mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water is commonly used to facilitate the dissolution of the base and the boronic acid.[2]

  • Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[8] Couplings involving aryl chlorides are often more challenging and may require more specialized and highly active catalyst systems.[8]

Q4: How does the morpholine-carbonyl group affect the reaction, and how can I account for it?

A4: The electron-withdrawing nature of the morpholine-carbonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. To counteract this, consider using more electron-rich and sterically hindered phosphine ligands.[2][10] These ligands can accelerate the overall catalytic cycle. Additionally, ensuring the chosen base is sufficiently strong to facilitate the formation of the reactive boronate species is important.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of couplings with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst or ligand.Use fresh, high-purity catalyst and ligand stored under an inert atmosphere.[8] Consider using a more active precatalyst.
Inappropriate base or solvent.Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, KF) and ensure the solvent system provides adequate solubility for all reagents.[6][8]
Insufficiently inert atmosphere.Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of argon or nitrogen.[5]
Low reactivity of the aryl halide.For aryl chlorides, use a catalyst system known for high activity, such as those with bulky, electron-rich phosphine ligands.[8][10] Consider switching to the corresponding aryl bromide or iodide if possible.
Significant Homocoupling Presence of oxygen.Ensure thorough deoxygenation of the reaction mixture and maintain a strict inert atmosphere.[5]
Use of a Pd(II) precatalyst.Consider using a Pd(0) source or a precatalyst that rapidly generates the active species.
Protodeboronation Presence of excess water or harsh basic conditions.Use anhydrous solvents and reagents if possible. Screen milder bases to find one that promotes the desired reaction without significant protodeboronation.[8]
Incomplete Conversion Insufficient catalyst loading.Incrementally increase the catalyst loading while monitoring for improvements in conversion and potential increases in side products.
Suboptimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal conditions.[6]

Experimental Protocols

General Procedure for Catalyst Loading Optimization

The following protocol provides a framework for systematically screening catalyst loading.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).[8] Allow the mixture to stir for 5-10 minutes. In a separate vial, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate volume of the stock solution to achieve the desired catalyst loading (e.g., starting with 1 mol %).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[6][11]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Analytical Monitoring of the Reaction

Real-time monitoring of the reaction is crucial for accurate optimization.[12]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts, allowing for a more precise determination of the optimal reaction conditions.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start Issue Found & Corrected Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base, Solvent) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Issue Found & Corrected Optimize_Base Screen Different Bases Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand Screen Bulky, Electron-Rich Ligands Optimize_Base->Optimize_Ligand No Improvement Success Improved Yield Optimize_Base->Success Improvement Optimize_Temp Vary Reaction Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Loading Adjust Catalyst Loading Optimize_Temp->Optimize_Loading No Improvement Optimize_Temp->Success Improvement Optimize_Loading->Success Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

addressing solubility issues of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Solubility and Reactivity Issues of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in Reaction Media

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing complex, functionalized boronic acids in Suzuki-Miyaura cross-coupling reactions. Our focus is on a particularly challenging substrate: This compound . Due to its unique substitution pattern, featuring a polar amide and a deactivating chloro group, this reagent often presents solubility and reactivity challenges.

This document provides in-depth, field-tested troubleshooting advice, detailed experimental protocols, and a mechanistic rationale to empower you to overcome these obstacles and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered when working with this compound and similar substrates.

Q1: My reaction is sluggish or has stalled completely. The starting materials appear insoluble in the reaction solvent. What is the first thing I should check?

Answer:

Poor solubility is the most frequent cause of failure for reactions involving polar substrates like this compound. The Suzuki-Miyaura reaction is a homogenous catalytic process; if the reactants are not in solution, the catalytic cycle cannot proceed efficiently.

The Causality: The morpholinecarbonyl group imparts significant polarity and potential for hydrogen bonding, while the chlorophenylboronic acid core is largely nonpolar. This amphiphilic nature makes finding a single ideal solvent challenging. Furthermore, the inorganic base (e.g., K₂CO₃) must also have some solubility to activate the boronic acid.[1][2]

Immediate Troubleshooting Steps:

  • Solvent System Modification: Standard nonpolar solvents like toluene may be ineffective. The most robust solution is often a mixed-solvent system that can dissolve both the polar and nonpolar components.

    • Recommended Starting Point: A mixture of 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) is highly effective.[1] Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[1][3]

    • Alternative Polar Aprotic Solvents: If dioxane/water is not effective, consider solvent systems containing DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone), which have excellent solvating power for polar amides. However, be aware that these can sometimes lead to side reactions at high temperatures.

  • Visual Confirmation: Before heating, stir the reaction mixture at room temperature. You should observe a well-dispersed slurry. If large clumps of solid remain, solubility is likely the primary issue.

Q2: I've switched to a dioxane/water solvent system, but the reaction is still low-yielding. What is the next parameter to optimize?

Answer:

After the solvent, the choice of base is the most critical factor. The base's role is not merely to be a proton scavenger; it is essential for activating the boronic acid into the more nucleophilic "ate" complex (boronate), which is the active species in the transmetalation step.[4][5]

The Causality: The efficiency of boronate formation depends on the base's strength and its solubility in the reaction medium. If the base is insoluble, it cannot effectively deprotonate the boronic acid.

Troubleshooting Base Selection:

  • Problem: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) are common choices but may have limited solubility in dioxane-rich mixtures, leading to inefficient activation.

  • Solution 1 (Stronger, More Soluble Base): Switch to Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .[3] These bases are generally more soluble in polar organic solvents and are more effective at promoting the formation of the boronate, especially with electron-deficient boronic acids.

  • Solution 2 (Finely Powdered Base): Ensure your base is a fine, anhydrous powder. Grinding the base before use increases its surface area and can significantly improve its dissolution rate and effectiveness.

BasepKa of Conjugate AcidGeneral SolubilityRecommended Use Case
NaHCO₃10.3High in waterToo weak for most Suzuki couplings.
K₂CO₃10.3ModerateStandard, cost-effective choice. Can be slow.
K₃PO₄ 12.3Good Excellent for poorly soluble/deactivated systems.
Cs₂CO₃ 10.3Very High Highly effective but more expensive. Often used for challenging couplings.
Q3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

Answer:

Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and is often accelerated by high temperatures and the presence of water and base.[1]

The Causality: The C-B bond is susceptible to cleavage. The morpholine-carbonyl group is electron-withdrawing, which can make the ipso-carbon more susceptible to protonation.

Troubleshooting Workflow for Boronic Acid Instability:

G start Low Yield & Suspected Protodeboronation step1 Strategy 1: Convert to a More Stable Derivative start->step1 Primary Solution step3 Use Milder Conditions start->step3 Secondary Solution step2 Synthesize Pinacol Ester (BPin) Derivative step1->step2 result Improved Yield & Reduced Side Products step2->result Increased stability step4 Lower Reaction Temperature (e.g., 80-90 °C) step3->step4 step5 Use a Milder Base (e.g., KF if applicable) step3->step5 step4->result step5->result

Caption: Troubleshooting workflow for boronic acid decomposition.

Primary Solution: Convert to a Boronate Ester

The most robust solution is to convert the boronic acid into a more stable pinacol ester (BPin) derivative.[1] Boronate esters are significantly more resistant to protodeboronation and are often more soluble in organic solvents. The ester can be synthesized in a straightforward procedure and used directly in the Suzuki coupling.

  • See Protocol 2: Synthesis of this compound pinacol ester.

Q4: The reaction seems to work, but is very slow. How can I accelerate the rate without causing decomposition?

Answer:

Slow reaction rates are typically due to a bottleneck in the catalytic cycle. For an electron-deficient aryl chloride coupling partner and a functionalized boronic acid, either the oxidative addition or the transmetalation step could be rate-limiting.

The Causality: The palladium catalyst's activity is dictated by its ligand sphere. Standard ligands like PPh₃ may not be sufficient for challenging substrates.

Strategies to Accelerate the Reaction:

  • Ligand Choice: Use more electron-rich and bulky phosphine ligands, often referred to as "Buchwald ligands." These ligands promote both faster oxidative addition to the aryl halide and facilitate the subsequent steps of the catalytic cycle.

    • Recommended Ligands: SPhos , XPhos , or RuPhos . These are commercially available and have a proven track record with challenging substrates.[1][2]

  • Catalyst Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with your chosen ligand, or use a commercially available pre-catalyst (e.g., SPhos G3 Precatalyst). This avoids the sometimes inefficient in situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Temperature: Cautiously increase the temperature. While higher temperatures can cause decomposition, they also increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance (typically 80-110 °C).[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for coupling with various aryl or heteroaryl halides. Optimization may be required for specific substrates.

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add the appropriate volume of the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %).

  • Reaction: Place the sealed flask into a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Synthesis of this compound pinacol ester

This procedure is recommended if the boronic acid proves unstable under the coupling conditions.

Reaction Scheme: this compound + Pinacol ---(Solvent, Reflux)---> this compound pinacol ester + 2 H₂O

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 g, 1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or diethyl ether (approx. 10-15 mL per gram of boronic acid).

  • Reaction: Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the subsequent Suzuki coupling. If necessary, it can be purified by recrystallization or column chromatography.

Mechanistic Insight: The Role of Base and Water

Understanding the mechanism is key to effective troubleshooting. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly dependent on the reaction conditions.

Suzuki_Mechanism cluster_activation Boronic Acid Activation cluster_catalytic_cycle Catalytic Cycle BA Ar-B(OH)₂ (Boronic Acid) Borate [Ar-B(OH)₃]⁻ (Active Boronate) BA->Borate + Base (e.g., OH⁻) TM Transmetalation Ar'-Pd(II)-X + [Ar-B(OH)₃]⁻ -> Ar'-Pd(II)-Ar Borate->TM Transfers 'Ar' group OA Oxidative Addition Ar'-X + Pd(0) -> Ar'-Pd(II)-X OA->TM Forms Pd(II) Complex RE Reductive Elimination Ar'-Pd(II)-Ar -> Ar-Ar' + Pd(0) TM->RE Forms Di-Aryl Pd Complex RE->OA Regenerates Pd(0)

Caption: Simplified mechanism showing boronic acid activation and the core Suzuki-Miyaura catalytic cycle.

The boronic acid (Ar-B(OH)₂) is relatively unreactive. The base (e.g., K₃PO₄, which generates OH⁻ in the presence of water) coordinates to the Lewis acidic boron atom, forming the tetrahedral boronate species ([Ar-B(OH)₃]⁻).[5] This increases the electron density on the boron and enhances the nucleophilicity of the aryl group (Ar), making it capable of displacing the halide (X) from the palladium center during transmetalation. This activation step is why the choice of a soluble, sufficiently strong base is paramount for success.

References

Technical Support Center: Troubleshooting Failed Couplings with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. This particular boronic acid presents unique challenges due to a combination of steric hindrance from the ortho-morpholinecarbonyl group and electronic effects from both the chloro and amide functionalities. This guide is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling with this substrate is a common issue and can typically be attributed to one or more of the following factors: inefficient oxidative addition, slow or failed transmetalation, catalyst deactivation, or degradation of the boronic acid itself. The steric bulk from the ortho-substituent and the electronic nature of the aryl ring can significantly impact the reaction's success.[1][2]

A systematic approach to troubleshooting is crucial. Start by evaluating your reaction conditions against the checklist below:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and deactivate your palladium catalyst.[3][4] Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[3]

  • Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if improperly stored.[5] Consider using fresh or recently purchased reagent.

  • Catalyst System: The choice of palladium source and ligand is critical for coupling sterically hindered substrates.[1][6] Standard catalysts like Pd(PPh₃)₄ may not be effective.

Q2: I suspect my boronic acid is degrading under the reaction conditions. What are the signs and how can I prevent this?

A2: Boronic acid degradation, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), is a frequent side reaction, especially with electron-deficient or sterically hindered aryl boronic acids.[4][5]

Signs of Protodeboronation:

  • Formation of 1-chloro-2-(morpholine-4-carbonyl)benzene as a major byproduct, which can be identified by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • Consumption of the starting boronic acid without the formation of the desired product.

Prevention Strategies:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation, but harsh bases can also promote protodeboronation.[4] If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[5]

  • Anhydrous Conditions: While some Suzuki protocols benefit from the presence of water, it can also serve as a proton source for protodeboronation.[4] Attempting the reaction under strictly anhydrous conditions with a suitable base can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA (N-methyliminodiacetic acid) boronate, can protect it from premature decomposition.[5][7][8] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9][10]

Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often driven by the presence of oxygen.[4]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As mentioned previously, the most critical step is to ensure the reaction is free of oxygen.[3][4]

  • Catalyst Choice: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species can sometimes promote homocoupling. Starting with a Pd(0) source such as Pd₂(dba)₃ can sometimes mitigate this.[4]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[4]

Q4: My reaction is not going to completion, and I'm left with unreacted starting materials. How can I improve the conversion?

A4: Incomplete conversion often points to issues with catalyst activity or suboptimal reaction conditions.[4]

Troubleshooting Incomplete Conversion:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, indicating deactivation. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and proper mixing.[4]

  • Ligand Choice: For a sterically hindered and potentially electron-deficient boronic acid like this one, the choice of ligand is paramount. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can significantly improve the efficiency of both the oxidative addition and reductive elimination steps.[1][11]

  • Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to activate the boronic acid for transmetalation. Finely grinding the base before use can improve its solubility and reactivity.[12]

  • Temperature and Reaction Time: Increasing the reaction temperature can help overcome the activation barrier for sterically hindered substrates.[1] However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions.[5] Monitoring the reaction over a time course is recommended to determine the optimal reaction time.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting failed couplings with this compound.

G cluster_analysis Analysis of Side Products start Low/No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Catalyst? start->check_reagents check_conditions 2. Assess Reaction Conditions - Fully Inert Atmosphere? - Proper Degassing? - Correct Stoichiometry? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Bulky Ligands (e.g., SPhos, XPhos) - Use Pre-formed Pd(0) Source (e.g., Pd2(dba)3) check_conditions->optimize_catalyst Conditions OK protodeboronation Protodeboronation Product Detected? check_conditions->protodeboronation homocoupling Homocoupling Product Detected? check_conditions->homocoupling optimize_base 4. Optimize Base and Solvent - Screen Milder Bases (e.g., K3PO4, Cs2CO3) - Vary Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) optimize_catalyst->optimize_base Still Low Yield protect_boronic_acid 5. Protect Boronic Acid - Convert to Pinacol or MIDA Ester optimize_base->protect_boronic_acid Still Low Yield success Successful Coupling protect_boronic_acid->success Improved Yield protodeboronation->optimize_base Yes homocoupling->check_conditions Yes, improve degassing Suzuki_Cycle cluster_inputs Reactants pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pitfall4 Catalyst can precipitate (Pd black) or be oxidized. pd0->pitfall4 pd2 R1-Pd(II)L2-X oa->pd2 pitfall1 Slow with hindered or e--rich halides. Requires bulky, e--rich ligands. oa->pitfall1 tm Transmetalation pd2->tm pd2_aryl R1-Pd(II)L2-R2 tm->pd2_aryl pitfall2 Can fail with hindered or e--deficient boronic acids. Base choice is critical. tm->pitfall2 re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product R1-R2 (Desired Product) re->product pitfall3 Slow for hindered substrates. Requires bulky ligands. re->pitfall3 aryl_halide Aryl Halide (R1-X) aryl_halide->oa boronic_acid Boronic Acid (R2-B(OH)2) boronic_acid->tm base Base base->tm

References

Technical Support Center: Palladium Residue Removal from (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage palladium residue removal from reaction mixtures containing (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. Given its likely use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, efficient removal of the palladium catalyst is a critical step to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1][2]

This resource provides in-depth, experience-driven answers to common questions and challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium residue so critical in pharmaceutical development?

Palladium, while an exceptional catalyst for forming carbon-carbon and carbon-heteroatom bonds, is a heavy metal with documented toxicities.[1][3] Regulatory bodies like the FDA and the European Medicines Agency, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities in final drug products.[1][4][5] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 10 ppm, though this can be adjusted based on the daily dosage.[6][7][8] Exceeding these limits can lead to regulatory rejection of a drug candidate.[8] Furthermore, residual palladium can sometimes interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[1]

Q2: I've performed a Suzuki-Miyaura coupling with this compound. What are my primary options for palladium removal?

You have several established methods at your disposal, each with its own advantages and disadvantages. The most common approaches include:

  • Adsorption onto a solid support: This is a widely used and often highly effective method.[9] It involves stirring the reaction mixture with a scavenging agent that binds to the palladium, followed by a simple filtration to remove the solid-supported palladium complex.[9]

  • Crystallization: In some cases, crystallization of the desired product can leave the majority of the palladium impurities behind in the mother liquor.[4] The efficiency of this method is highly dependent on the specific compound and solvent system.

  • Solvent Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium catalyst into a different phase from the product. However, this method often lacks the high efficiency required to meet strict regulatory limits.[5][10]

  • Chromatography: While column chromatography is a standard purification technique, it is often not sufficient on its own to remove palladium to the required low ppm levels.[11] It is, however, effective at removing a significant portion of the bulk palladium.[11]

For pharmaceutical applications, a combination of these methods, particularly a scavenging step followed by crystallization, is often employed to ensure robust and consistent palladium removal.

Troubleshooting Guide

Scenario 1: My initial palladium levels are extremely high ( >1000 ppm) after the reaction work-up. Where should I start?

High initial palladium levels are not uncommon, especially in early-stage process development.[9] Here's a systematic approach to tackle this issue:

1. Initial Bulk Palladium Removal:

  • Celite Filtration: Before concentrating the reaction mixture, consider filtering it through a pad of Celite. This can help remove insoluble palladium species, such as palladium black, which may have formed during the reaction.[12] The formation of palladium black can occur if the phosphine ligands dissociate from the palladium center.[13]

2. Scavenger Screening:

  • Why it's necessary: Not all scavengers are equally effective for every substrate and solvent system. The presence of multiple functional groups in your molecule, such as the morpholine and boronic acid moieties, can influence scavenger performance.

  • What to screen: A good starting point is to screen a small panel of scavengers with different functional groups. Common and effective choices include:

    • Thiol-functionalized silica (e.g., SiliaMetS® Thiol): These are often very effective for a broad range of palladium species.[14][15]

    • Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea): Another excellent and versatile option for palladium scavenging.[14][15]

    • Activated Carbon: A cost-effective option that can be highly efficient, though it may sometimes lead to product loss due to non-specific adsorption.[1][16][17]

    • Amine-functionalized scavengers (e.g., SiliaMetS® Diamine, Triamine): The nitrogen atoms in these scavengers can chelate palladium. The morpholine group in your target molecule might suggest that amine-based scavengers could be effective.[18][19]

dot

cluster_0 High Initial Palladium (>1000 ppm) cluster_1 Initial Treatment cluster_2 Scavenger Screening High_Pd High Pd Level (>1000 ppm) Celite_Filtration Celite Filtration (Removes Pd Black) High_Pd->Celite_Filtration Step 1 Scavenger_Screen Screen Scavengers Celite_Filtration->Scavenger_Screen Step 2 Thiol_Scavenger Thiol (e.g., SiliaMetS Thiol) Scavenger_Screen->Thiol_Scavenger Thiourea_Scavenger Thiourea (e.g., SiliaMetS Thiourea) Scavenger_Screen->Thiourea_Scavenger Activated_Carbon Activated Carbon Scavenger_Screen->Activated_Carbon Amine_Scavenger Amine (e.g., SiliaMetS Diamine) Scavenger_Screen->Amine_Scavenger

Caption: Initial troubleshooting workflow for high palladium levels.

Scenario 2: I've tried a scavenger, but the palladium levels are still above the acceptable limit (<10 ppm). What can I do to optimize the scavenging process?

If a single scavenging treatment is insufficient, further optimization is necessary. Here are key parameters to investigate:

  • Number of Equivalents: For initial screening, using 4-8 molar equivalents of the scavenger relative to the residual metal concentration is a good starting point.[20] If this is not effective, you can increase the equivalents, but be mindful of potential product loss and cost.

  • Temperature: Running the scavenging process at a slightly elevated temperature (e.g., 40-60 °C) can increase the rate and efficiency of palladium removal.[20][21]

  • Time: While many scavenging processes are complete within a few hours, extending the stirring time (e.g., overnight) can sometimes improve results.[9]

  • Solvent: The choice of solvent can impact the scavenger's performance.[21] If your product is soluble in a range of solvents, it may be worth testing the scavenging efficiency in a different solvent system.

  • Multiple Treatments: In some cases, two consecutive treatments with a fresh batch of scavenger can be more effective than a single treatment with a larger amount.[21]

ParameterStarting PointOptimization Strategy
Equivalents of Scavenger 4-8 molar equivalentsIncrease to 10-15 equivalents
Temperature Room TemperatureIncrease to 40-60 °C
Time 1-2 hoursIncrease to 12-24 hours (overnight)
Solvent Reaction SolventTest alternative solvents if possible
Number of Treatments Single TreatmentPerform a second, sequential treatment
Scenario 3: My chosen scavenger is effective, but I'm experiencing significant product loss.

Product loss during scavenging is a common issue, often due to non-specific adsorption of the product onto the scavenger.

  • Activated Carbon: This is a frequent culprit for product loss. Consider using a lower loading of activated carbon or switching to a more selective silica-based scavenger.[1]

  • Silica-Based Scavengers: While more selective, some product loss can still occur. To mitigate this:

    • Thorough Washing: After filtering off the scavenger, wash it thoroughly with a fresh portion of the solvent to recover any adsorbed product.[22]

    • Reduce Equivalents: Optimize the process to use the minimum number of scavenger equivalents required to achieve the desired palladium level.

Experimental Protocols

Protocol 1: General Procedure for Bulk Scavenging of Palladium

This protocol provides a general workflow for using a solid-supported scavenger in batch mode.

  • Quantify Initial Palladium: Before starting, take an aliquot of your crude reaction mixture for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the initial palladium concentration (in ppm).[4][23]

  • Calculate Scavenger Amount: Based on the initial palladium concentration and the loading of your chosen scavenger (typically in mmol/g, provided by the manufacturer), calculate the mass of scavenger needed. It is recommended to start with 4-8 molar equivalents.[20][24]

  • Scavenging:

    • Dissolve your crude product in a suitable solvent (if not already in solution).

    • Add the calculated amount of the solid-supported scavenger to the solution. No pre-wetting is typically required for silica-based scavengers.[20][22]

    • Stir the mixture at room temperature for 1-2 hours. For optimization, you can adjust the temperature and time as needed.[20]

  • Filtration:

    • Filter the mixture through a fritted funnel or a similar filtration device to remove the scavenger.

    • Wash the scavenger cake with several portions of fresh solvent to ensure complete recovery of your product.[22]

  • Concentration and Analysis:

    • Combine the filtrate and the washes, and concentrate under reduced pressure.

    • Submit a sample of the purified material for final palladium analysis to confirm that the desired level has been reached.

dot

Start Start: Crude Product Solution Analyze_Initial_Pd 1. Analyze Initial Pd (ICP-MS/AAS) Start->Analyze_Initial_Pd Calculate_Scavenger 2. Calculate Scavenger Amount (4-8 eq.) Analyze_Initial_Pd->Calculate_Scavenger Add_Scavenger 3. Add Scavenger to Solution Calculate_Scavenger->Add_Scavenger Stir 4. Stir (RT, 1-2h) Add_Scavenger->Stir Filter 5. Filter to Remove Scavenger Stir->Filter Wash_Scavenger 6. Wash Scavenger with Solvent Filter->Wash_Scavenger Combine_Filtrate 7. Combine Filtrate and Washes Wash_Scavenger->Combine_Filtrate Concentrate 8. Concentrate Solution Combine_Filtrate->Concentrate Analyze_Final_Pd 9. Analyze Final Pd (ICP-MS/AAS) Concentrate->Analyze_Final_Pd End End: Purified Product Analyze_Final_Pd->End

Caption: Step-by-step workflow for bulk palladium scavenging.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. This resource is designed to provide in-depth, practical advice to help you navigate the nuances of using this specific reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond generic protocols and offer a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both an electron-withdrawing chloro group and a morpholine carbonyl moiety, presents unique challenges and opportunities in cross-coupling chemistry. The electronic nature of this boronic acid directly influences the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, making the selection of an appropriate base a critical parameter for success. This guide will focus on the impact of base selection on the reactivity of this substrate and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound giving low yields or failing completely?

A1: Low yields with this substrate often stem from its electron-deficient nature, which can lead to a sluggish transmetalation step and competing side reactions. Here are the primary factors to investigate, with a focus on the role of the base:

  • Insufficient Base Strength: The base is critical for converting the boronic acid to a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[1][2][3] For an electron-deficient boronic acid like this compound, a stronger base is often required to facilitate the formation of this boronate complex efficiently.[4]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-(morpholine-4-carbonyl)benzene as a byproduct.[5] This process can be catalyzed by both acid and base, particularly under aqueous conditions.[5] The choice of base and careful control of reaction conditions are crucial to minimize this pathway.

  • Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[6]

  • Oxygen Contamination: Rigorous degassing of solvents and reaction mixtures is essential. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[4][6]

Q2: How do I choose the right base for my reaction with this compound?

A2: The selection of the base is a multi-faceted decision that depends on the coupling partner, solvent, and temperature. For this compound, a systematic approach is recommended.

Base Selection Workflow:

BaseSelectionWorkflow start Start: Low Yield with Standard Base (e.g., Na₂CO₃) stronger_base Troubleshooting Step 1: Use a Stronger, Non-Nucleophilic Base start->stronger_base Initial Failure base_table Consult Base Comparison Table Consider K₃PO₄ or Cs₂CO₃ stronger_base->base_table ligand Troubleshooting Step 2: Employ Electron-Rich Ligand base_table->ligand If yield is still low ligand_examples e.g., Buchwald Ligands (SPhos, XPhos) ligand->ligand_examples temp Troubleshooting Step 3: Increase Reaction Temperature ligand_examples->temp If needed temp_details Monitor for decomposition temp->temp_details success Successful Coupling temp_details->success Optimization

Caption: A decision-making workflow for base selection in challenging Suzuki couplings.

A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point for electron-deficient boronic acids.[2][4] These bases are effective at promoting the formation of the boronate species required for transmetalation. The "cesium effect" with Cs₂CO₃ is particularly noted for enhancing reaction rates in difficult couplings.[2]

Q3: Can the base cause decomposition of my boronic acid?

A3: Yes, this is a critical consideration. While a stronger base can enhance reactivity, excessively harsh basic conditions, especially in the presence of water and at elevated temperatures, can promote protodeboronation.[5] Very strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to undesired side reactions.[2] It is a balance between activating the boronic acid and preventing its degradation. If protodeboronation is a major issue, consider using anhydrous conditions or a base like potassium fluoride (KF), which is thought to activate the boronic acid through a different mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient transmetalation due to the electron-deficient boronic acid.1. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][4] 2. Use a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[4] 3. Increase the reaction temperature in increments of 10-20 °C, monitoring for any signs of decomposition.
Significant Protodeboronation Byproduct Base-catalyzed decomposition of the boronic acid.[5]1. Use a milder base like K₂CO₃ but with a more active catalyst system. 2. Consider using anhydrous solvent conditions. 3. If aqueous conditions are necessary, try using K₃PO₄, which is often effective for nitrogen-containing heterocycles and can be suitable here.[2]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; use of a Pd(II) precatalyst without efficient reduction.[6]1. Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[4] 2. If using a Pd(II) source, its reduction to Pd(0) can sometimes be facilitated by the homocoupling of two boronic acid molecules. Using a Pd(0) source directly or a more efficient precatalyst can mitigate this.[6]
Incomplete Consumption of Starting Material Catalyst deactivation or insufficient reaction time/temperature.1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 2. Increase reaction temperature. 3. Confirm the purity and stability of your boronic acid; consider converting it to a more stable boronic ester if degradation is suspected.

Comparative Performance of Common Bases

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a general comparison of commonly used bases.

Base pKa of Conjugate Acid Typical Yield Range (%) Notes and Recommendations for this compound
Na₂CO₃10.340-80A common starting point, but may be too weak for this electron-deficient substrate.
K₂CO₃10.350-95Often more effective than Na₂CO₃ due to solubility differences. A reasonable first choice for optimization.[2]
Cs₂CO₃10.390-99Often provides superior results, especially for challenging substrates due to the "cesium effect".[2] Highly recommended for this boronic acid.
K₃PO₄12.390-99A strong, non-nucleophilic base. Particularly effective for coupling with nitrogen-containing heterocycles and other challenging partners.[2] An excellent choice for this substrate.
KOH/NaOH~15.770-90Strong bases that can be effective but may lead to side reactions like hydrolysis of functional groups or increased protodeboronation.[2] Use with caution.
KF3.2Moderate to HighFluoride ions are believed to activate the boronic acid uniquely. Can be a good option if protodeboronation is severe.[2]
KOtBu~19HighA very strong base, typically used for less reactive coupling partners like aryl chlorides.[2] May be too harsh for this substrate, risking side reactions.

pKa values are approximate and can vary with conditions.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using K₃PO₄

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • K₃PO₄ (2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for a Suzuki-Miyaura Coupling Reaction:

SuzukiWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine aryl halide, boronic acid, and base in a dry flask. purge 2. Seal and purge with inert gas (Ar/N₂). reagents->purge catalyst 3. Add Pd catalyst under inert atmosphere. purge->catalyst solvent 4. Add degassed solvent. catalyst->solvent heat 5. Heat and stir (e.g., 80-110 °C). solvent->heat monitor 6. Monitor reaction progress (TLC, LC-MS). heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Dilute, wash with H₂O and brine, then dry. cool->extract concentrate 9. Concentrate under reduced pressure. extract->concentrate purify 10. Purify by column chromatography. concentrate->purify

Caption: A step-by-step workflow for a typical Suzuki-Miyaura reaction.

Concluding Remarks

The successful application of this compound in Suzuki-Miyaura coupling is highly dependent on a rational selection of the base and other reaction parameters. Its electron-deficient character necessitates a departure from standard, mild conditions. By understanding the pivotal role of the base in activating the boronic acid and being mindful of potential side reactions like protodeboronation, researchers can effectively troubleshoot and optimize their synthetic routes. We recommend a systematic approach, starting with a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, and then fine-tuning other parameters as needed.

References

Technical Support Center: Minimizing Homocoupling of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenge of minimizing the homocoupling of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your synthetic outcomes.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can diminish the yield of the desired product and complicate purification.[1] One of the most common and persistent side reactions is the oxidative homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl impurity. In the context of your work with this compound, this would result in the formation of a dimeric species, consuming your valuable starting material and reducing the efficiency of your synthesis.

This guide is structured to help you diagnose the root causes of homocoupling in your specific reaction and implement effective, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of a biaryl byproduct in my Suzuki coupling reaction. How can I confirm it is the homocoupling product of my boronic acid?

A1: The first step in troubleshooting is accurate identification of the byproduct. The homocoupling product of this compound will have a molecular weight approximately double that of the deboronated starting material. You can confirm its identity using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the expected mass of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the homocoupled product will likely show a more complex aromatic region compared to the starting boronic acid, but will lack the signals corresponding to the other coupling partner.

  • High-Performance Liquid Chromatography (HPLC): The homocoupled product will have a different retention time than your desired cross-coupled product and starting materials. Spiking your reaction mixture with a synthesized standard of the homocoupled product can confirm its identity.

Q2: What are the primary mechanistic causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?

A2: Homocoupling of boronic acids is primarily driven by two palladium-mediated pathways, both of which are exacerbated by the presence of oxygen.[3][4]

  • Reaction with Pd(II) Species: If your catalytic cycle has a significant concentration of Pd(II) species that have not undergone oxidative addition with the aryl halide, these can react directly with two molecules of the boronic acid to form the biaryl product and Pd(0).[3][5] This is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂ if the initial reduction to the active Pd(0) state is inefficient.[6]

  • Oxidative Homocoupling via a Palladium-Peroxo Complex: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[4][7][8] Dioxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂).[7][8] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a palladium species that can re-enter a catalytic cycle for homocoupling.[7][8]

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the oxygen-induced homocoupling side reaction.

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Q3: My reaction is performed under a nitrogen atmosphere, but I still observe significant homocoupling. What other factors should I investigate?

A3: While an inert atmosphere is crucial, it is only the first line of defense.[9] Several other reaction parameters can significantly influence the extent of homocoupling:

  • Catalyst and Ligand Choice: The nature of the palladium source and the supporting ligand is critical.

    • Pre-catalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous over a Pd(II) source (e.g., Pd(OAc)₂) as it does not require an in-situ reduction step that can consume the boronic acid.[3]

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the homocoupling pathway.[1][2][10]

  • Base Selection: The choice and purity of the base are important. While a base is necessary to activate the boronic acid for transmetalation, some bases can promote side reactions.[5] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH, as they are generally less likely to promote homocoupling.[11]

  • Solvent and Temperature:

    • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly effective in minimizing homocoupling.[11] While a small amount of water is often necessary to dissolve the base, excess water can sometimes promote homocoupling.[11]

    • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable. Higher temperatures can accelerate side reactions, including homocoupling.[11][12]

  • Purity of Reagents: Ensure your this compound is of high purity. Boronic acids can degrade over time, and impurities can affect the catalytic cycle.

Q4: Are there any procedural modifications I can make to my experimental setup to suppress homocoupling?

A4: Yes, several operational adjustments can significantly reduce the formation of the homocoupling byproduct:

  • Rigorous Degassing: It is imperative to thoroughly degas your solvent and the reaction mixture. Subsurface sparging with an inert gas (argon or nitrogen) for 15-30 minutes is more effective than simply purging the headspace of the flask.[3][9]

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly via a syringe pump to the reaction mixture containing the catalyst and aryl halide can help to maintain a low concentration of the boronic acid at any given time. This minimizes its availability for the homocoupling side reaction.[11]

  • Use of a Mild Reducing Agent: In cases where a Pd(II) precatalyst is used, the addition of a mild reducing agent, such as potassium formate, can help to efficiently generate the active Pd(0) catalyst and minimize the concentration of Pd(II) species that can participate in homocoupling.[3][13]

  • Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[4] This can ensure the catalyst is in its active Pd(0) state and ready for oxidative addition before the boronic acid is introduced.

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Assemble your reaction flask and condenser, and flame-dry under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Add your chosen solvent (e.g., 1,4-dioxane/water mixture) to the flask via a cannula or syringe.

  • Insert a long needle connected to the inert gas line so that it is below the surface of the solvent.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 15-30 minutes to ensure the removal of dissolved oxygen.

  • Remove the needles and maintain a positive pressure of the inert gas for the duration of the reaction setup and execution.

Degassing_Setup cluster_flask Reaction Flask solvent Solvent gas_in Inert Gas In (Long Needle) bubbles ... gas_in->bubbles gas_out Vent (Short Needle) Atmosphere Atmosphere gas_out->Atmosphere bubbles->solvent sparging Inert_Gas_Source Inert Gas Source Inert_Gas_Source->gas_in

Caption: Diagram of a subsurface sparging setup for solvent degassing.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol incorporates several best practices to suppress the homocoupling of this compound.

Reagents & Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd₂(dba)₃ (Palladium(0) source)

  • SPhos (or other suitable bulky, electron-rich ligand)

  • K₃PO₄ (anhydrous)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringe pump (optional, for slow addition)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via cannula.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (1.2 equiv) in a minimum amount of degassed 1,4-dioxane.

  • Add the boronic acid solution to the reaction mixture. For optimal results, add this solution dropwise over 30 minutes using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with your standard aqueous workup and purification.

Data Summary Table

The following table provides a general guideline for selecting reaction parameters to minimize homocoupling. Optimal conditions may vary depending on the specific aryl halide used.

ParameterRecommended ConditionRationale for Minimizing Homocoupling
Atmosphere Inert (Argon or Nitrogen)Prevents the formation of palladium-peroxo species that drive oxidative homocoupling.[4][7][8]
Palladium Source Pd(0) (e.g., Pd₂(dba)₃)Avoids the need for an in-situ reduction step that can consume the boronic acid.[3]
Ligand Bulky, electron-rich (e.g., SPhos)Promotes the desired cross-coupling catalytic cycle over side reactions.[1][10]
Base Weaker inorganic (e.g., K₃PO₄, K₂CO₃)Less likely to promote homocoupling compared to strong bases.[11]
Solvent Aprotic (e.g., Dioxane, Toluene, THF)Generally effective at suppressing homocoupling.[11]
Temperature Lowest effective temperatureMinimizes the rate of side reactions relative to the desired cross-coupling.[11][12]
Boronic Acid Addition Slow, dropwise additionMaintains a low concentration of the boronic acid, reducing the probability of homocoupling.[11]

Purification Strategies for Removing Homocoupling Byproducts

Should homocoupling still occur, the resulting symmetrical biaryl can often be separated from the desired cross-coupled product through standard purification techniques:

  • Crystallization/Recrystallization: If there is a significant difference in the solubility and crystal packing of the desired product and the homocoupling byproduct, crystallization can be a highly effective method for purification.[14]

  • Column Chromatography: Silica gel column chromatography is the most common method for separating products of similar polarity. Careful selection of the eluent system should allow for the separation of the desired product from the less polar homocoupling byproduct.[15]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of spectroscopic techniques for the characterization of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols to ensure accurate and reliable structural elucidation.

The unique structural features of this compound, including the electron-withdrawing chloro and morpholine-4-carbonyl groups on the phenyl ring, present specific challenges and opportunities for spectroscopic analysis. A multi-technique approach is therefore essential for unambiguous characterization. This guide will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing a comparative analysis of their strengths and limitations in the context of this important class of molecules.

The Pivotal Role of Spectroscopic Characterization

In the realm of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of scientific integrity. For boronic acid derivatives, which are instrumental in the synthesis of a wide array of therapeutic agents through reactions like the Suzuki-Miyaura coupling, a thorough understanding of their structure, purity, and stability is paramount. Spectroscopic techniques provide the molecular-level insights necessary to confirm identity, assess purity, and understand potential degradation pathways, thereby ensuring the quality and efficacy of the final drug product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number, connectivity, and chemical environment of protons in a molecule. The aromatic region of the spectrum for this compound is of particular interest, as the substitution pattern on the phenyl ring gives rise to a distinct splitting pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of each unique carbon atom in the structure.

¹¹B NMR Spectroscopy: The Boron Perspective

¹¹B NMR is a crucial technique for the characterization of boronic acids. The chemical shift of the boron atom is highly indicative of its hybridization state. A trigonal planar (sp²) boron in the boronic acid typically resonates at a lower field (further downfield) compared to a tetrahedral (sp³) boron, which is formed upon coordination with a Lewis base, such as in the presence of diols or in certain solvent systems.[1][2] This makes ¹¹B NMR an excellent tool for studying the equilibrium between the boronic acid and its boroxine or boronate ester forms.

Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.2 (br s, 2H)Broad SingletB(OH )₂
¹H~7.9 (d, 1H)DoubletAr-H
¹H~7.6 (dd, 1H)Doublet of DoubletsAr-H
¹H~7.4 (d, 1H)DoubletAr-H
¹H~3.7 (br s, 8H)Broad SingletMorpholine -CH ₂-
¹³C~168SingletC =O
¹³C~138SingletAr-C -Cl
¹³C~135SingletAr-C -B
¹³C~132SingletAr-C H
¹³C~130SingletAr-C H
¹³C~128SingletAr-C H
¹³C~126SingletAr-C -C=O
¹³C~66SingletMorpholine -C H₂-O-
¹³C~48 (broad)SingletMorpholine -C H₂-N-
¹¹B~28-30Broad SingletB (OH)₂ (sp²)

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of the boronic acid derivative. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CD₃OD). prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the NMR spectrometer (≥400 MHz). prep3->acq1 acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹¹B NMR spectra. acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B). proc2->proc3 an1 Integrate ¹H signals. proc3->an1 an2 Assign peaks to the molecular structure. an1->an2 an3 Analyze coupling constants and multiplicities. an2->an3

Caption: Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ or CD₃OD are often preferred over CDCl₃ for boronic acids as they can help to break up the cyclic anhydride trimers (boroxines) that can form upon dehydration, leading to sharper NMR signals.[1]

  • Spectrometer Frequency: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • ¹¹B NMR Referencing: An external standard of BF₃·OEt₂ is commonly used for referencing ¹¹B NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, FTIR is particularly useful for confirming the presence of the B-O-H, C=O, and C-Cl bonds.

Key FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3600-3200 (broad)O-H stretchBoronic acid (-B(OH )₂)
~1630C=O stretchAmide (-C =O)
~1400-1300B-O stretchB -O
~1350C-N stretchAmide (-C -N )
~1115C-O-C stretchMorpholine ether
~800-600C-Cl stretchAryl chloride (-C -Cl )

Note: The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of these bands can be influenced by the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Grind 1-2 mg of the boronic acid with ~100 mg of dry KBr powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the FTIR sample holder. prep2->acq1 acq2 Record a background spectrum. acq1->acq2 acq3 Record the sample spectrum (e.g., 4000-400 cm⁻¹). acq2->acq3 proc1 Perform background subtraction. acq3->proc1 proc2 Baseline correct the spectrum if necessary. proc1->proc2 an1 Identify characteristic absorption bands. proc2->an1 an2 Assign bands to specific functional groups. an1->an2

Caption: Workflow for FTIR spectroscopic analysis.

Causality Behind Experimental Choices:

  • KBr Pellet Method: This method is well-suited for solid samples and often provides high-quality spectra. It is crucial to use dry KBr and to grind the sample finely to minimize scattering of the infrared beam.

  • Background Spectrum: Recording a background spectrum is essential to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum, ensuring accurate data.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique.

A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers, which can complicate the interpretation of the mass spectrum.[3]

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₁H₁₃BClNO₄

  • Monoisotopic Mass: 269.0626 g/mol

  • Expected Ions (ESI-MS):

    • Positive Mode: [M+H]⁺ at m/z 270.0705

    • Negative Mode: [M-H]⁻ at m/z 268.0547

The fragmentation pattern in MS/MS experiments can provide further structural confirmation. Expected fragmentation would involve the loss of water from the boronic acid moiety and cleavage of the morpholine ring or the amide bond.

Experimental Protocol: UPLC-ESI-MS

MS_Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare a dilute solution of the boronic acid in a suitable solvent (e.g., methanol or acetonitrile). lc1 Inject the sample onto a C18 reverse-phase column. prep1->lc1 lc2 Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). lc1->lc2 ms1 Introduce the eluent into the ESI source. lc2->ms1 ms2 Acquire full scan mass spectra in both positive and negative ion modes. ms1->ms2 ms3 Perform MS/MS analysis on the parent ion. ms2->ms3 an1 Determine the accurate mass of the parent ion. ms3->an1 an2 Propose the elemental composition. an1->an2 an3 Analyze the fragmentation pattern to confirm the structure. an2->an3

Caption: Workflow for UPLC-ESI-MS analysis.

Causality Behind Experimental Choices:

  • UPLC-MS: Coupling ultra-performance liquid chromatography with mass spectrometry allows for the separation of the analyte from impurities before it enters the mass spectrometer, leading to cleaner spectra and more reliable data.

  • Formic Acid in Mobile Phase: The addition of a small amount of formic acid to the mobile phase helps to promote the protonation of the analyte in positive ion mode, leading to a stronger [M+H]⁺ signal.

  • Positive and Negative Ion Modes: Acquiring data in both modes can provide complementary information and increase the confidence in the molecular weight determination.

Comparative Summary of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Excellent for detailed structural elucidation.Can have complex spectra for molecules with many protons. Broadening can occur with boronic acids.
¹³C NMR Carbon skeleton of the molecule.Provides information on all carbon atoms.Lower sensitivity than ¹H NMR, requiring longer acquisition times.
¹¹B NMR Hybridization state and coordination environment of the boron atom.Highly diagnostic for boronic acids and their derivatives.[1][2]The quadrupolar nature of the boron nucleus can lead to broad signals.
FTIR Presence of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
MS Molecular weight and elemental composition. Fragmentation patterns provide structural clues.High sensitivity and accuracy.Boronic acids can dehydrate to form boroxines, complicating spectra.[3]

Conclusion

The comprehensive spectroscopic characterization of this compound and its derivatives is crucial for ensuring their quality and suitability for their intended applications in drug discovery and materials science. A multi-technique approach, combining the detailed structural insights from NMR spectroscopy with the functional group information from FTIR and the molecular weight determination from mass spectrometry, provides a robust and reliable means of characterization. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers to confidently and accurately analyze this important class of compounds.

References

Navigating the Cross-Coupling Landscape: A Guide to Alternatives for (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process developer, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. Arylboronic acids are workhorse reagents in this arena; however, their inherent instability and propensity for side reactions can present significant challenges. This guide provides a comprehensive overview of alternative reagents to (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a key building block in contemporary drug discovery programs. We will explore more stable and often more reactive alternatives, offering experimental insights to inform your selection of the optimal cross-coupling partner.

The subject of our discussion, this compound, presents a sterically hindered and electronically deactivated system. The chloro-substituent and the ortho-amide functionality can complicate the catalytic cycle of the Suzuki-Miyaura reaction, potentially leading to lower yields and the formation of impurities. This necessitates a careful consideration of not only the boronic acid partner but also the entire catalytic system, including ligands and bases.

The Rise of Boronic Acid Surrogates: Enhanced Stability and Reactivity

While boronic acids are widely used, their limitations have spurred the development of more robust alternatives. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior options in many applications, offering enhanced stability, ease of handling, and often, improved reactivity.[1][2]

Potassium Organotrifluoroborates: Crystalline and Air-Stable Partners

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This is a significant advantage over many boronic acids, which can be prone to dehydration to form boroxines or undergo protodeboronation.[2] The enhanced stability of trifluoroborates allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]

The preparation of potassium organotrifluoroborates is straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[1]

General Synthesis of Potassium Aryltrifluoroborates:

Aryl_Boronic_Acid Arylboronic Acid reaction + Aryl_Boronic_Acid->reaction KHF2 KHF2 (aq) KHF2->reaction Methanol Methanol Methanol->reaction Potassium_Aryltrifluoroborate Potassium Aryltrifluoroborate (Precipitate) reaction->Potassium_Aryltrifluoroborate

Caption: Synthesis of Potassium Aryltrifluoroborates.

MIDA Boronates: A Platform for Controlled and Iterative Cross-Coupling

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that have gained significant traction in organic synthesis.[3] The MIDA ligand protects the boronic acid functionality, rendering it unreactive under standard anhydrous cross-coupling conditions.[4] This protection can be readily cleaved under mild aqueous basic conditions to release the active boronic acid in a controlled manner. This feature is particularly advantageous for iterative cross-coupling strategies, allowing for the sequential construction of complex molecules.[5]

The synthesis of MIDA boronates involves the condensation of a boronic acid with N-methyliminodiacetic acid.

General Synthesis of MIDA Boronates:

Aryl_Boronic_Acid Arylboronic Acid reaction + Aryl_Boronic_Acid->reaction MIDA N-methyliminodiacetic acid MIDA->reaction Solvent Solvent (e.g., DMSO) Solvent->reaction MIDA_Boronate Aryl MIDA Boronate reaction->MIDA_Boronate

Caption: Synthesis of MIDA Boronates.

For the target scaffold, a (4-chloro-3-(morpholine-4-carbonyl)phenyl) MIDA boronate would offer the benefits of exceptional stability and the potential for use in automated synthesis platforms. Studies have shown that MIDA boronates are effective in Suzuki-Miyaura couplings with challenging substrates, including heteroaryl chlorides.[6]

Comparative Performance in Suzuki-Miyaura Coupling

The choice between a boronic acid, a trifluoroborate salt, or a MIDA boronate will depend on the specific requirements of the reaction, including the nature of the coupling partners and the desired reaction conditions. The following table summarizes the general characteristics and performance of these reagents.

Reagent TypeStabilityHandlingReactivityKey Advantages
Boronic Acid ModerateCan be hygroscopic, prone to decompositionGenerally good, but can be substrate-dependentWidely available, extensive literature
Potassium Trifluoroborate HighCrystalline, air- and moisture-stable solidsOften comparable or superior to boronic acidsEnhanced stability, ease of purification
MIDA Boronate Very HighCrystalline, air-stable solidsRequires deprotection, allows for slow releaseAmenable to iterative cross-coupling, high stability

Beyond Suzuki-Miyaura: Alternative Cross-Coupling Strategies

While modifying the boron reagent is a powerful strategy, alternative cross-coupling reactions can also provide solutions for challenging substrates. These reactions often utilize different organometallic reagents and catalytic systems, offering complementary reactivity.

Chan-Lam Coupling: A Copper-Catalyzed Approach to C-N and C-O Bonds

The Chan-Lam coupling provides a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds using boronic acids as the aryl source.[7][8][9] This copper-catalyzed reaction is often performed under mild, open-flask conditions, making it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7] For the target molecule, a Chan-Lam approach could be envisioned to couple the this compound with various amines or alcohols.

Chan-Lam Coupling Catalytic Cycle:

cluster_0 Catalytic Cycle CuII Cu(II) A [L-Cu(II)-NuR] CuII->A + NuH, - H+ ArBOH2 ArB(OH)2 NuH R2NH or ROH Base Base Oxidant Oxidant (O2) B [L-Cu(II)-Ar] A->B + ArB(OH)2 C [L-Cu(III)(Ar)(NuR)] B->C Oxidation D Cu(I) C->D Reductive Elimination (Ar-NuR) D->CuII [O]

Caption: Chan-Lam Coupling Catalytic Cycle.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of arylamines from aryl halides.[10][11] In the context of our target, the chlorine atom of a suitable precursor could be coupled with a wide range of amines. This reaction is highly versatile, but often requires the use of specialized and often expensive phosphine ligands to achieve high efficiency, especially with challenging substrates like aryl chlorides.[12]

Buchwald-Hartwig Amination Experimental Workflow:

Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd catalyst, ligand, and base Setup->Reagents Coupling_Partners Add Aryl Halide and Amine Reagents->Coupling_Partners Solvent Add Anhydrous Solvent Coupling_Partners->Solvent Reaction Heat Reaction (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Reaction Workup (Cool, Quench, Extract) Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification End End Purification->End

Caption: Buchwald-Hartwig Amination Workflow.

Negishi Coupling: Utilizing Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid counterparts.[13][14] This can lead to faster reaction times and milder reaction conditions. For our target, a (4-chloro-3-(morpholine-4-carbonyl)phenyl)zinc reagent could be prepared and coupled with various organic halides. However, organozinc reagents are often more sensitive to air and moisture than boronic acid derivatives, requiring more stringent anhydrous reaction conditions.[13]

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[15] If the desired final product contains an alkyne moiety, a Sonogashira coupling of a suitable 1-chloro-4-ethynyl-2-(morpholine-4-carbonyl)benzene precursor would be the most direct approach. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[16]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chan-Lam Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vial, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., pyridine, 2.0 mmol).

  • Add a solvent such as dichloromethane or toluene (5 mL).

  • Stir the reaction mixture, open to the air, at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of a cross-coupling reagent is a critical decision in the design of a synthetic route. While this compound is a viable option, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and handling, which can lead to more robust and reproducible reaction outcomes. Furthermore, exploring alternative cross-coupling methodologies such as the Chan-Lam, Buchwald-Hartwig, Negishi, and Sonogashira reactions can provide powerful solutions for overcoming the challenges associated with this sterically hindered and electronically deactivated substrate. By carefully considering the pros and cons of each approach and optimizing the reaction conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and development.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its versatility and functional group tolerance.[1] A key building block in the synthesis of various pharmacologically active agents is (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid. The chlorine substituent on this molecule, however, presents a common challenge in Suzuki-Miyaura couplings: the inertness of the C-Cl bond, which is significantly less reactive than corresponding C-Br or C-I bonds.[2]

This guide provides an in-depth technical comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative yield data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Activating Aryl Chlorides

The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step for aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) center. The strength of the C-Cl bond makes this step energetically demanding, often requiring more specialized and highly active palladium catalysts compared to those used for aryl bromides or iodides.[3]

The Evolving Landscape of Palladium Catalysts

To address the challenge of aryl chloride activation, a new generation of palladium catalysts has been developed. These catalysts typically feature bulky, electron-rich ligands that promote the oxidative addition step and facilitate the overall catalytic cycle. This guide will focus on a comparative analysis of the following classes of palladium catalysts:

  • First-Generation Catalysts: Featuring traditional phosphine ligands like triphenylphosphine (PPh₃).

  • Second-Generation Catalysts: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

Below is a visual representation of the general Suzuki-Miyaura cross-coupling workflow.

Suzuki_Miyaura_Workflow General Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aryl_Halide Aryl Halide (e.g., Aryl Chloride) Reaction_Vessel Reaction in Solvent (e.g., Dioxane/Water) Under Inert Atmosphere Aryl_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Purification Chromatography Extraction->Purification Biaryl_Product Biaryl Product Purification->Biaryl_Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

Catalyst SystemCatalyst TypeTypical Loading (mol%)BaseSolventTemperature (°C)Expected Yield (%)Reference
Pd(PPh₃)₄ First-Generation1-5K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-10050-70[4][5]
PdCl₂(dppf) First-Generation1-3K₃PO₄, Na₂CO₃Dioxane, Toluene80-11060-85[3]
Pd₂(dba)₃ / XPhos Second-Generation0.5-2K₃PO₄Dioxane/H₂O, t-BuOHRT - 80>90[4]
(IPr)Pd(allyl)Cl Second-Generation (NHC)0.5-2K₃PO₄, NaOtBuToluene, DioxaneRT - 100>90[6]

Note: The expected yields are estimates based on couplings of aryl chlorides with similar electronic and steric properties. Actual yields may vary depending on the specific aryl halide coupling partner and optimization of reaction conditions.

In-Depth Discussion of Catalyst Performance

First-Generation Catalysts: The Workhorses
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a readily available and relatively inexpensive catalyst, Pd(PPh₃)₄ has been a longstanding choice for Suzuki-Miyaura couplings. However, its efficacy with less reactive aryl chlorides is often limited, leading to lower yields and requiring higher reaction temperatures and longer reaction times.[4][5] The moderate electron-donating ability of the triphenylphosphine ligand is often insufficient to efficiently promote the oxidative addition of the C-Cl bond.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This catalyst offers improved stability and often better performance than Pd(PPh₃)₄ for certain substrates. The bidentate dppf ligand can stabilize the palladium center, but it may not possess the optimal steric bulk and electron-donating properties required for highly efficient coupling of challenging aryl chlorides.[3]

Second-Generation Catalysts: The Game Changers
  • Buchwald Ligands (e.g., XPhos): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling. Ligands like XPhos, when combined with a palladium precursor such as Pd₂(dba)₃, form highly active catalysts that can facilitate the coupling of even the most challenging aryl chlorides at lower temperatures and catalyst loadings.[4] The steric bulk of these ligands promotes reductive elimination, while their electron-rich nature facilitates the initial oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis. They are strong σ-donors, which enhances the electron density at the palladium center, thereby promoting oxidative addition. Palladium complexes bearing NHC ligands, such as (IPr)Pd(allyl)Cl, are often highly stable and exhibit exceptional catalytic activity for the coupling of aryl chlorides.[6]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl chloride with this compound using different catalyst systems.

Protocol 1: Coupling using a First-Generation Catalyst (Pd(PPh₃)₄)

Protocol_1 Protocol 1: Pd(PPh₃)₄ Start Start Combine_Reactants Combine aryl chloride (1.0 eq), This compound (1.2 eq), and K₂CO₃ (2.0 eq) in a flask. Start->Combine_Reactants Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Combine_Reactants->Inert_Atmosphere Add_Solvent Add degassed dioxane and water (4:1 v/v). Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd(PPh₃)₄ (3 mol%). Add_Solvent->Add_Catalyst Heat_Reaction Heat the mixture to 90-100 °C with stirring for 12-24 hours. Add_Catalyst->Heat_Reaction Monitor_Progress Monitor reaction by TLC or LC-MS. Heat_Reaction->Monitor_Progress Workup Cool, perform aqueous workup, and extract with an organic solvent. Monitor_Progress->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Caption: Step-by-step protocol for Suzuki-Miyaura coupling using Pd(PPh₃)₄.

Detailed Steps:

  • To a dry Schlenk flask, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using a Second-Generation Catalyst (Pd₂(dba)₃ / XPhos)

Protocol_2 Protocol 2: Pd₂(dba)₃ / XPhos Start Start Combine_Reactants Combine aryl chloride (1.0 eq), This compound (1.1 eq), and K₃PO₄ (2.0 eq) in a flask. Start->Combine_Reactants Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Combine_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent (e.g., dioxane or t-BuOH). Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%). Add_Solvent->Add_Catalyst Heat_Reaction Stir at room temperature or heat to 60-80 °C for 2-12 hours. Add_Catalyst->Heat_Reaction Monitor_Progress Monitor reaction by TLC or LC-MS. Heat_Reaction->Monitor_Progress Workup Cool, perform aqueous workup, and extract with an organic solvent. Monitor_Progress->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Caption: Step-by-step protocol for Suzuki-Miyaura coupling using a Buchwald precatalyst system.

Detailed Steps:

  • To a dry Schlenk flask, add the aryl chloride (1.0 equiv), this compound (1.1 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or tert-butanol).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, the choice of palladium catalyst is critical to achieving high yields and efficient reaction times. While traditional first-generation catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, they often require forcing conditions and may result in moderate yields.

For optimal results, particularly in a drug development setting where efficiency and yield are paramount, the use of second-generation catalysts is highly recommended. Catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbene (NHC) palladium complexes, consistently demonstrate superior performance in the coupling of challenging aryl chlorides. These advanced catalysts often allow for milder reaction conditions, lower catalyst loadings, and significantly higher yields, making them the preferred choice for the synthesis of complex biaryl molecules.

References

A Comparative Guide to the Analytical Purity Assessment of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures for drug discovery. The purity of this reagent is paramount; impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and complications in downstream purification and biological testing. This guide provides a comprehensive comparison of analytical methods to establish a robust purity profile for this specific boronic acid derivative, grounded in established pharmacopeial standards and regulatory guidelines.

Our approach is built on the principle of orthogonality—employing multiple analytical techniques with different separation and detection principles to create a holistic and reliable assessment of purity. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and adapting these methods for rigorous quality control.

The Unique Analytical Challenge of Arylboronic Acids

Arylboronic acids, while versatile, present distinct analytical challenges. The primary issue is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and mass spectrometric analyses, potentially leading to multiple peaks or ions from a single pure substance. Furthermore, the boronic acid moiety can interact with the stationary phase in chromatography, and its elemental composition requires specific analytical considerations. A multi-faceted approach is therefore not just recommended, but essential for an accurate purity determination.

Section 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the cornerstone for assessing the purity of organic compounds, offering high-resolution separation of the main component from process-related impurities and degradation products. For this compound, its aromatic structure and carbonyl group provide a strong chromophore, making UV detection highly effective.

Expertise & Rationale: Method Selection

The choice of HPLC method is critical. While traditional HPLC is sufficient, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution. A reversed-phase method using a C18 stationary phase is the logical starting point due to the compound's moderate polarity. The key challenge is to develop a method that provides a sharp peak for the boronic acid while minimizing on-column degradation or boroxine formation. A fast gradient UPLC method is often preferred as it can minimize analysis time and reduce the opportunity for such on-column issues.[2][3]

Coupling UPLC with mass spectrometry (UPLC-MS) provides an orthogonal detection method, confirming peak identity by mass-to-charge ratio and offering unparalleled sensitivity for impurity identification.[2][3]

Comparative Overview of HPLC Methods
Method Principle Advantages Limitations Best For
Reversed-Phase UPLC-UV Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.High resolution, fast analysis times, robust, quantitative accuracy.[3]UV detection is not universal; co-eluting impurities without a chromophore may be missed.Routine quality control, purity assay, and quantification of known UV-active impurities.
UPLC-MS Combines UPLC separation with mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information for peak identification.[2]Can be complicated by boroxine formation in the ion source[1]; requires more complex instrumentation.Impurity identification and characterization, analysis of complex reaction mixtures.
HPLC with Post-Column Derivatization Chemical reaction after the column to make the analyte detectable by fluorescence.Highly selective for boronic acids, offering excellent sensitivity and reducing matrix effects.[4][5]Requires additional hardware (pump, reactor); method development is more complex.Selective detection of boronic acids in complex matrices where other methods fail.
Experimental Protocol: UPLC-UV for Purity Determination

This protocol is designed as a self-validating system by incorporating stringent system suitability tests as mandated by USP General Chapter <621> Chromatography.[6][7][8]

1. Instrumentation and Columns:

  • UPLC System with a PDA/TUV detector (e.g., Waters ACQUITY Arc)

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[2][3]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1.0 µL

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) %B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of the boronic acid product at 1.0 mg/mL in the diluent.

  • Prepare the test solution by diluting the stock solution to 0.1 mg/mL.

5. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the test solution.

  • Acceptance Criteria (per USP <621>): [9]

    • Tailing Factor (T): 0.8 – 1.8 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

6. Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks. Impurities should be reported according to ICH Q3A guidelines, which set the reporting threshold at ≥0.05%.[10]

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (10mM AmOAc & ACN) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Prep (0.1 mg/mL in Diluent) SST System Suitability Test (5 Injections) SamplePrep->SST SampleAnalysis Sample Injection SST->SampleAnalysis Pass SST Criteria? Integration Peak Integration SampleAnalysis->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report Compare to ICH Thresholds Impurity_ID_Workflow cluster_optional For Major Unknowns start Impurity Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms nmr Isolate Impurity (Prep-HPLC) start->nmr mw Obtain Molecular Weight (from MS) lcms->mw nmr_analysis NMR Analysis (1H, 13C) nmr->nmr_analysis structure Propose Structure nmr_analysis->structure mw->structure confirm Confirm Structure (Reference Standard or Synthesis) structure->confirm

References

A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and process development, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. Arylboronic acids are indispensable reagents, particularly for their role in robust carbon-carbon bond formation via the Suzuki-Miyaura coupling reaction.[1][2] This guide provides an in-depth cost-benefit analysis of a highly functionalized building block, (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (CAS No. 871332-71-7), for large-scale synthesis campaigns.[3][4]

We will move beyond a simple price-per-kilogram comparison to evaluate the total cost of implementation, weighing factors such as reactivity, stability, and process robustness against viable alternatives. This analysis is grounded in established chemical principles and supported by experimental insights to empower chemists and engineers to make informed decisions that balance performance with practicality.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of any discussion involving boronic acids for large-scale use is the intrinsic trade-off between reactivity and stability.[5] This is most evident when comparing a free boronic acid to its corresponding boronate ester, typically a pinacol ester.

  • Boronic Acids: Generally exhibit higher reactivity in cross-coupling reactions.[6] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways such as oxidation and, most notably, protodeboronation, particularly under the aqueous basic conditions common to many coupling reactions.[5] Furthermore, they can form cyclic anhydride trimers known as boroxines, which can exhibit different reactivity and complicate stoichiometry.[7]

  • Boronate Esters: Conversely, boronate esters (e.g., pinacol esters) offer significantly enhanced stability.[8][9] They are typically crystalline, free-flowing solids that are less sensitive to air and moisture, making them easier to handle, store for long periods, and accurately dispense in a manufacturing environment. This stability minimizes reagent degradation and waste, leading to more consistent and reproducible outcomes—a paramount concern in large-scale synthesis.[8] The trade-off is a generally lower reaction rate, as the ester must often hydrolyze in situ to the more reactive boronic acid before entering the catalytic cycle, although direct transmetalation from the ester is also possible.[5][10]

Cost-Benefit Analysis Framework for Large-Scale Synthesis

A holistic cost analysis extends beyond the supplier's price tag. For a building block like this compound, the true cost must be evaluated across the entire process.

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd OxAdd Pd0->OxAdd Ar-X Trans Trans OxAdd->Trans Ar'-B(OR)₂ Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedEl->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid Ar'-B(OH)₂ Boronate Ester Ar'-B(pin) Boronic:f0->Trans More Reactive Boronic:f1->Trans More Stable (slower)

References

A Comparative Guide to the Green Chemistry Metrics of Syntheses Involving (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of synthetic pathways extends beyond mere chemical yield. The principles of green chemistry are increasingly integral to designing sustainable, efficient, and cost-effective processes for producing Active Pharmaceutical Ingredients (APIs). Boronic acids, and their derivatives, are cornerstone building blocks in modern medicinal chemistry, particularly for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth evaluation of synthetic strategies involving (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid, a representative complex building block, through the lens of key green chemistry metrics. We will dissect hypothetical but chemically sound synthetic routes, quantify their environmental impact, and offer field-proven insights into optimizing process efficiency from the outset.

The Pillars of Green Synthesis Evaluation: Beyond Percent Yield

While reaction yield is a traditional measure of success, it only tells part of the story. To holistically assess the environmental footprint of a synthesis, we turn to a set of established green chemistry metrics.[3][4]

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the efficiency of a reaction in converting reactant atoms to atoms in the desired product.[5][6] It provides a theoretical measure of how much of the starting materials are incorporated into the final product, assuming 100% yield.[6][7]

    • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[5][8]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure by quantifying the actual amount of waste generated per kilogram of product.[9][10] A lower E-Factor signifies a greener process. The pharmaceutical industry often operates with high E-factors, sometimes between 25 and 200, making waste reduction a critical goal.[9]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[10]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most comprehensive mass-based metric. It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product.[4][11][12] The mathematical relationship to E-Factor is simple: E-Factor = PMI - 1.[11] The key difference is perspective: PMI focuses on reducing material inputs from the start, which inherently leads to less waste.[11]

    • Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)[12][13]

The interplay of these metrics provides a robust framework for evaluating and comparing synthetic routes, guiding chemists toward more sustainable choices.

G cluster_0 Core Green Chemistry Metrics AE Atom Economy (Theoretical Efficiency) PMI Process Mass Intensity (PMI) (Overall Process Input) AE->PMI Informs EF E-Factor (Generated Waste) PMI->EF Directly Correlates (PMI - 1 = E-Factor) Yield Reaction Yield (Product Output) Yield->PMI Impacts Yield->EF Impacts caption Logical relationships between key green chemistry metrics.

Caption: Logical relationships between key green chemistry metrics.

Synthetic Strategies for this compound

To evaluate the green metrics, we will compare two plausible, representative synthetic routes to our target molecule.

Precursor: 4-(2-Chloro-5-bromobenzoyl)morpholine

Route A: Classical Organometallic Pathway

This route employs a traditional metal-halogen exchange followed by quenching with a borate ester. This method is a workhorse in organic synthesis but often requires cryogenic temperatures and stoichiometric organometallic reagents, which can generate significant waste.

Scheme:

  • Start with 4-(2-Chloro-5-bromobenzoyl)morpholine.

  • Perform a lithium-halogen exchange using n-butyllithium at -78 °C.

  • Quench the resulting aryllithium species with triisopropyl borate.

  • Acidic aqueous workup hydrolyzes the boronate ester to the final boronic acid.

Route B: Modern Palladium-Catalyzed Borylation

This approach utilizes a modern, catalytic method that offers milder conditions and avoids stoichiometric metallic reagents. We will use a direct borylation method with tetrahydroxydiboron, an atom-economical boron source.[14] Such catalytic C-H and C-X borylation reactions represent a greener alternative to classical methods.[15][16]

Scheme:

  • Start with 4-(2-Chloro-5-bromobenzoyl)morpholine.

  • React with tetrahydroxydiboron (B₂(OH)₄) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., XPhos).

  • A base (e.g., KOAc) is used to facilitate the catalytic cycle.

  • The reaction is run in a suitable organic solvent (e.g., 1,4-dioxane) at an elevated temperature (e.g., 80-100 °C).

Quantitative Green Metrics Analysis

Here, we present a quantitative comparison of the two routes. The calculations are based on established protocols and assume a 100-gram scale synthesis of the product with an 85% isolated yield for both routes for a standardized comparison.

Table 1: Comparative Green Metrics for Synthetic Routes to this compound

MetricRoute A: Classical OrganometallicRoute B: Modern Catalytic BorylationJustification & Causality
Starting Material 4-(2-Chloro-5-bromobenzoyl)morpholine4-(2-Chloro-5-bromobenzoyl)morpholineCommon precursor for both routes.
Key Reagents n-BuLi (1.2 eq), B(O-iPr)₃ (1.5 eq)B₂(OH)₄ (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), KOAc (3 eq)Route A relies on stoichiometric, pyrophoric, and moisture-sensitive organometallics. Route B uses a stable boron source and only catalytic amounts of the precious metal, significantly reducing waste.[14][17]
Solvents THF (10 L), EtOAc (5 L), Hexanes (5 L)1,4-Dioxane (5 L), EtOAc (5 L), Hexanes (5 L)Route A requires strictly anhydrous THF and larger volumes for cryogenic handling. Both require significant solvent for workup and purification, which is a major contributor to PMI in pharmaceutical processes.[3][11]
Atom Economy 45.3%72.8%The catalytic route shows superior atom economy because fewer atoms from the ancillary reagents (catalyst, ligand, base) are wasted compared to the stoichiometric reagents (n-BuLi, B(O-iPr)₃) in Route A.[5]
Estimated PMI ~ 48~ 29The PMI is dominated by solvent usage. Route B's lower solvent volume and avoidance of large excesses of quenching agents lead to a significantly better PMI. A PMI of 29 is still high but represents a substantial improvement.
Estimated E-Factor ~ 47~ 28Directly reflects the PMI. The waste in Route A includes lithium salts, hydrolyzed borate esters, and a larger solvent burden. Route B's waste is primarily inorganic salts and a smaller solvent volume.

Analysis: The quantitative data clearly favors the modern catalytic approach (Route B). Its superior Atom Economy is a direct result of using a catalytic system instead of stoichiometric reagents.[6] The significant reduction in PMI and E-Factor highlights the practical benefits of this choice, primarily driven by reduced solvent volumes and the elimination of wasteful quenching byproducts.[10][11] From an E-E-A-T perspective, selecting Route B in early-stage drug development is a strategic decision that anticipates future scaling challenges, minimizes environmental impact, and often improves process safety by avoiding pyrophoric reagents and cryogenic conditions.

Workflow and Experimental Protocols

A well-defined workflow is crucial for reproducible and safe execution. The following diagram and protocols are provided as a trusted, self-validating system for researchers.

G cluster_0 Synthesis & Evaluation Workflow start Select Precursor: 4-(2-Chloro-5-bromobenzoyl)morpholine route_b Route B: Pd-Catalyzed Borylation start->route_b purify Workup & Purification route_b->purify product Product: Target Boronic Acid purify->product suzuki Application: Suzuki-Miyaura Coupling product->suzuki final Final Coupled Product suzuki->final caption Experimental workflow from precursor to application.

Caption: Experimental workflow from precursor to application.

Protocol 1: Synthesis via Pd-Catalyzed Borylation (Route B)
  • Materials:

    • 4-(2-Chloro-5-bromobenzoyl)morpholine (33.35 g, 100 mmol)

    • Tetrahydroxydiboron (B₂(OH)₄) (10.8 g, 120 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (449 mg, 2.0 mmol, 2 mol%)

    • XPhos (1.91 g, 4.0 mmol, 4 mol%)

    • Potassium Acetate (KOAc) (29.4 g, 300 mmol)

    • 1,4-Dioxane (500 mL)

    • Nitrogen gas supply

  • Procedure:

    • To an oven-dried 1 L three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-(2-Chloro-5-bromobenzoyl)morpholine, tetrahydroxydiboron, Pd(OAc)₂, XPhos, and potassium acetate.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add 1,4-dioxane (500 mL) via cannula.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

    • Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate (200 mL).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by recrystallization or slurry in a suitable solvent system (e.g., EtOAc/Hexanes) to afford this compound as a solid.

Protocol 2: Model Suzuki-Miyaura Coupling
  • Materials:

    • This compound (2.70 g, 10 mmol)

    • 4-Bromoanisole (2.06 g, 11 mmol)

    • Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) (15 mL)

    • Toluene (50 mL)

  • Procedure:

    • In a 250 mL flask, combine the boronic acid, 4-bromoanisole, and Pd(PPh₃)₄.

    • Add toluene, followed by the aqueous sodium carbonate solution.

    • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

    • Heat the reaction to 95 °C under a nitrogen atmosphere and stir vigorously for 4 hours.

    • Monitor the reaction for the disappearance of starting materials.

    • Upon completion, cool to room temperature, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Conclusion

This guide demonstrates that a critical evaluation using green chemistry metrics is essential for modern synthetic planning. For this compound, the palladium-catalyzed borylation (Route B) is demonstrably superior to the classical organometallic method (Route A) across all key metrics: Atom Economy, E-Factor, and Process Mass Intensity. By adopting such catalytic technologies early in the development lifecycle, researchers and drug development professionals can create more sustainable, efficient, and scalable manufacturing processes for vital pharmaceutical building blocks and APIs.[3][18][19] The choice of synthetic route is a primary driver of innovation and sustainability in the pharmaceutical industry.[20]

References

A Comparative Kinetic Guide to Suzuki Coupling with (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Complex Boronic Acids in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools in modern medicinal chemistry for the construction of carbon-carbon bonds.[1] Its significance is particularly pronounced in drug discovery, where the efficient synthesis of complex biaryl and heteroaryl structures is paramount. The reaction's appeal stems from the commercial availability of diverse boronic acids, their relatively low toxicity, and the generally mild reaction conditions.[2]

However, as molecular complexity increases in the pursuit of novel therapeutics, so do the challenges associated with the coupling partners. This guide focuses on a particularly relevant building block: (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid [3][4][5]. This substrate is representative of a class of reagents that, while synthetically valuable, present distinct kinetic hurdles. Its structure features:

  • An electron-withdrawing chloro group , which can decrease the nucleophilicity of the aryl ring.

  • A bulky and electron-deficient morpholine-amide substituent , which introduces significant steric hindrance around the boronic acid moiety.

These features can lead to sluggish reaction rates and an increased propensity for side reactions, such as protodeboronation, where the boronic acid group is cleaved before it can participate in the catalytic cycle.[6][7] This guide provides a comprehensive kinetic comparison of this complex boronic acid against simpler analogues, offering field-proven insights and detailed protocols to help researchers anticipate challenges and design robust, efficient coupling strategies.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The efficiency of a Suzuki coupling is governed by the kinetics of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS). While often cited as the oxidative addition of the aryl halide to the Pd(0) catalyst[9], the transmetalation step can become rate-limiting, especially when using sterically hindered or electronically deactivated boronic acids.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The reactivity order is typically I > OTf > Br > Cl.[9]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The electronic and steric properties of the boronic acid are critical here; electron-donating groups generally accelerate this step, while electron-withdrawing groups and steric bulk can significantly slow it down.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[9]

Suzuki_Cycle cluster_regen pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_ox Oxidative Addition (Often Rate-Limiting) pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar¹-Ar² pd2_trans->product Reductive Elimination ar1x Ar¹-X ar2b Ar²B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Profile of Boronic Acids

To contextualize the performance of this compound, we compare its expected kinetic profile against three benchmark boronic acids under identical reaction conditions. The relative rate is a qualitative measure based on established electronic and steric principles.[12]

Boronic AcidStructureKey FeaturesExpected Relative Rate (vs. Phenylboronic acid)Rationale
Phenylboronic acidC₆H₅B(OH)₂Electron-Neutral, Minimal Steric Hindrance1.0 (Baseline)Serves as the standard for comparison.[12]
4-Methoxyphenylboronic acidCH₃OC₆H₄B(OH)₂Electron-Rich (EDG)~5.0 - 7.0The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step.[12]
4-(Trifluoromethyl)phenylboronic acidCF₃C₆H₄B(OH)₂Electron-Poor (EWG)~0.5 - 1.0The strongly electron-withdrawing CF₃ group decreases aryl nucleophilicity, slowing transmetalation.
This compound C₁₁H₁₃BClNO₄Electron-Poor (EWG), Sterically Hindered ~0.1 - 0.3 The combined electron-withdrawing effects of the chloro and amide groups, plus the significant steric bulk of the morpholine-amide, are expected to severely hinder the transmetalation step, leading to a significantly slower reaction rate.[6][13]

Experimental Design for a Comparative Kinetic Study

A robust kinetic analysis requires a carefully controlled experimental setup. The following workflow is designed to generate reliable and comparable data for the boronic acids listed above. The primary objective is to determine the initial reaction rate by monitoring product formation over time.

Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_run 3. Kinetic Run cluster_analysis 4. Analysis & Data Processing prep_reagents Prepare Stock Solutions: - Aryl Bromide (e.g., 4-bromoanisole) - Boronic Acids (4 types) - Internal Standard (e.g., Dodecane) - Pd Catalyst/Ligand Pre-mixture setup_vial To reaction vial: - Add boronic acid solution - Add aryl bromide solution - Add internal standard solution - Add Base (e.g., K₃PO₄) & Solvent prep_reagents->setup_vial equilibrate Equilibrate mixture to reaction temperature (e.g., 80 °C) setup_vial->equilibrate initiate Initiate Reaction (t=0) by adding Catalyst/Ligand solution equilibrate->initiate sampling Withdraw aliquots at pre-defined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 min) initiate->sampling quench Immediately quench each aliquot with a suitable solvent sampling->quench hplc Analyze quenched samples by HPLC or GC-MS quench->hplc plot Plot [Product] vs. Time hplc->plot rate Determine Initial Rate from the linear portion of the curve plot->rate

Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.[12]

Detailed Experimental Protocol: Kinetic Screening

This protocol outlines the procedure for one kinetic run. It should be repeated for each of the four boronic acids to ensure a valid comparison.

Materials & Reagents:

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-(Trifluoromethyl)phenylboronic acid, this compound

  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) and SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)

  • Base: Potassium phosphate (K₃PO₄), 1.5 M aqueous solution

  • Solvent: 1,4-Dioxane (degassed)

  • Internal Standard: Dodecane

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide, each boronic acid, and the internal standard in degassed 1,4-dioxane. Prepare a separate stock solution of the Pd(OAc)₂/SPhos catalyst system.

  • Reaction Setup: To an oven-dried 8 mL reaction vial equipped with a stir bar, add the aryl halide stock solution (1.0 equiv), the specific boronic acid stock solution (1.2 equiv), and the internal standard stock solution.[14]

  • Addition of Base and Solvent: Add the aqueous K₃PO₄ solution (2.0 equiv) and enough additional degassed 1,4-dioxane to achieve the desired reaction concentration (e.g., 0.1 M).

  • Equilibration: Seal the vial and place it in a pre-heated reaction block at 80 °C. Allow the mixture to stir for 10 minutes to reach thermal equilibrium.

  • Initiation: Using a syringe, add the catalyst/ligand stock solution (e.g., 1 mol% Pd) to the reaction vial. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture.[12]

  • Quenching: Immediately inject the aliquot into an HPLC vial containing ethyl acetate and a small amount of water to quench the reaction. Shake vigorously.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the biaryl product against time. The initial reaction rate is the slope of the linear portion of this curve, typically the first 10-20% of the reaction conversion.

Interpreting the Data and Optimization Strategies

The kinetic data will provide a quantitative basis for the expected trends outlined in the comparison table. For This compound , a significantly lower initial rate is anticipated. This empirical data is crucial for guiding further optimization.

If the reaction is slow, consider the following strategies:

  • More Active Catalyst Systems: While Pd/SPhos is robust, extremely challenging substrates may benefit from more specialized catalyst systems. For instance, palladacycle precatalysts or catalysts based on bulky biarylphosphine ligands like BrettPhos can be highly effective for coupling hindered substrates.[15][16]

  • Elevated Temperatures: Increasing the reaction temperature can overcome the activation energy barrier, but must be balanced against the risk of thermal decomposition of the boronic acid or catalyst.

  • Alternative Boron Reagents: If protodeboronation is a significant issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate) can be a viable strategy.[7][17] These reagents slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over decomposition.

  • Base and Solvent Screening: The choice of base and solvent can profoundly impact the reaction rate. Stronger bases or different solvent systems (e.g., toluene, DMF) may enhance the rate of transmetalation.[9]

Conclusion

While structurally complex boronic acids like this compound are indispensable in modern drug development, their successful application requires a nuanced understanding of their kinetic behavior. Due to a combination of steric hindrance and electron-deficient character, this substrate is expected to exhibit significantly slower reaction kinetics in Suzuki-Miyaura couplings compared to simpler arylboronic acids. By conducting systematic kinetic studies as outlined in this guide, researchers can quantify this reactivity gap, make informed decisions about catalyst and condition selection, and proactively develop optimization strategies. This empirical, data-driven approach is essential for overcoming the synthetic hurdles posed by next-generation building blocks and accelerating the discovery of new medicines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid (CAS No. 871332-71-7)[1], a compound frequently utilized in drug discovery and development. Our approach prioritizes personnel safety, environmental protection, and regulatory adherence, ensuring that your laboratory operations remain both productive and secure.

Core Principle: Hazard-Based Waste Management

The foundation of any disposal procedure is a thorough understanding of the specific chemical's hazards. This compound is not a benign substance and must be managed as hazardous waste from the moment it is designated for disposal. The causality is clear: improper handling based on a misjudgment of risk can lead to personnel exposure, environmental contamination, and significant legal liabilities[2][3].

According to its Safety Data Sheet (SDS), this compound presents multiple hazards[4]. These classifications are not abstract warnings; they are direct inputs into our risk assessment and dictate the stringent controls required.

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Toxic if swallowedH301Prohibits any disposal route that could lead to ingestion, such as drain disposal. Mandates strict hygiene practices.
Causes skin irritationH315Requires the use of chemically resistant gloves and a lab coat to prevent direct contact.
Causes serious eye irritationH319Necessitates the use of safety goggles or a face shield to protect against splashes or dust.
May cause respiratory irritationH335Mandates that all handling of the solid compound or its solutions be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Due to this hazard profile, under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer [5][6]. All waste materials must be collected for professional disposal by a licensed hazardous waste facility.

Engineering Controls & Personal Protective Equipment (PPE): Your Primary Defense

Before any handling or disposal activities commence, the appropriate safety barriers must be in place. These are non-negotiable elements of a self-validating safety protocol.

  • Primary Engineering Control: All waste handling, including weighing, transferring, and rinsing, must be conducted within a certified chemical fume hood[5][7]. This is the most critical step in preventing respiratory exposure. The fume hood's performance should be verified regularly, maintaining a minimum face velocity of 100 linear feet per minute[8].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be used in conjunction with goggles if there is a significant splash risk[7].

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

    • Protective Clothing: A buttoned lab coat must be worn to protect against skin contact[5][8].

The Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to violent reactions, gas generation, or fire[2][9].

  • Designate a Specific Waste Stream: Establish a dedicated hazardous waste container solely for this compound and materials contaminated with it.

  • Solid Waste: Collect un-used or expired solid reagents, reaction residues, and contaminated weighing papers directly into a designated solid hazardous waste container[7].

  • Liquid Waste: Solutions containing this boronic acid (e.g., from reactions, chromatography fractions) must be collected in a separate, compatible liquid hazardous waste container[5]. Note the solvent composition on the label.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and chromatography columns that are contaminated with the compound must be placed in the solid hazardous waste container.

Step 2: Container Selection and Labeling

Proper containment and communication are vital. The container itself is a critical piece of safety equipment.

  • Container Requirements: Use only containers that are in good condition, compatible with the chemical waste (borosilicate glass or high-density polyethylene are often suitable), and have a secure, leak-proof screw cap[3][10]. Never use food-grade containers[9].

  • Labeling: The moment waste is first added, the container must be labeled. The label must include[9][11]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards: "Toxic," "Irritant"

    • An approximate composition for liquid waste (e.g., "in Methanol/Water 50:50").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal and local regulations strictly govern the storage of hazardous waste. The SAA is the designated location for waste at or near its point of generation.

  • Location: The SAA must be under the control of laboratory personnel, often a designated area within a fume hood or a secondary containment tray on a benchtop[9][11].

  • Storage Conditions: Keep waste containers securely capped at all times, except when adding waste[9]. Store them away from incompatible materials, particularly strong acids and bases[9].

  • Time and Volume Limits: An SAA can accumulate waste for up to one year, or until the container is full[9]. Once full, it must be moved to your institution's central accumulation area within three days.

Step 4: Final Disposal via Institutional EHS

The final step for the researcher is to arrange for the transfer of the waste to your institution's Environmental Health & Safety (EHS) department or its designated hazardous waste contractor[7]. Complete all required waste manifest forms accurately. This creates a legal record of the waste from "cradle to grave."

Workflow for Waste Stream Management

The following diagram illustrates the decision-making process for managing waste generated from activities involving this compound.

G Disposal Workflow for this compound A Waste Generated B Solid Waste (e.g., residue, contaminated items) A->B C Liquid Waste (e.g., solutions, rinseate) A->C D Empty Container A->D E Place in Labeled Solid Hazardous Waste Container B->E F Pour into Labeled Liquid Hazardous Waste Container C->F G Triple Rinse with Appropriate Solvent D->G J Store in Satellite Accumulation Area (SAA) E->J F->J H Collect First Rinseate as Hazardous Waste G->H Step 1 I Deface Label & Dispose of Clean Container per Institutional Policy G->I Step 2 H->F K Arrange for Pickup by EHS / Licensed Contractor J->K

Caption: Decision workflow for segregating and managing different waste streams.

Special Procedures: Spills and Container Decontamination

Accidents happen, and a robust protocol includes procedures for managing them safely.

Spill Cleanup

For small, manageable spills within a fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Don all required PPE before addressing the spill.

  • Containment: Prevent the spill from spreading or entering a drain[7].

  • Cleanup: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent, cleaning materials, and any broken glassware into your designated solid hazardous waste container[7].

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste[7].

  • Report: Report the spill to your supervisor and your institution's EHS department, as required by your Chemical Hygiene Plan[7][12].

Empty Container Decontamination

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (one that will solubilize the boronic acid). The first rinseate must be collected and disposed of as liquid hazardous waste [5].

  • Subsequent Rinses: Depending on your institution's policy, subsequent rinses may also need to be collected as hazardous waste[5].

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can then be disposed of in the appropriate glass or plastic recycling stream[5].

A Note on Neutralization

Boronic acids are weakly acidic, and neutralization with a mild base like sodium bicarbonate can reduce their acidity[13]. However, for a compound that is also classified as toxic, neutralization is not a substitute for proper hazardous waste disposal . The resulting borate salts and neutralized solution must still be collected and disposed of as hazardous waste. Any chemical treatment of a hazardous waste stream may require a specific permit and should only be undertaken with the explicit approval and guidance of your institution's EHS professionals[7].

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect yourself, your colleagues, and the community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.